(2R)-2-Ethynylazetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7N |
|---|---|
Molecular Weight |
81.12 g/mol |
IUPAC Name |
(2R)-2-ethynylazetidine |
InChI |
InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m0/s1 |
InChI Key |
ZZDARAJSBNOCGZ-YFKPBYRVSA-N |
Isomeric SMILES |
C#C[C@H]1CCN1 |
Canonical SMILES |
C#CC1CCN1 |
Origin of Product |
United States |
Foundational & Exploratory
(2R)-2-Ethynylazetidine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
(2R)-2-Ethynylazetidine is a chiral heterocyclic compound featuring a strained four-membered azetidine ring substituted with an ethynyl group. This unique structural motif makes it a valuable building block in medicinal chemistry and drug discovery, offering a rigid scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications.
Core Properties
This compound is a relatively novel compound, and as such, extensive peer-reviewed data on its physical and chemical properties is limited. The following tables summarize the available information for the free base and its hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2306254-10-2 | |
| Molecular Formula | C₅H₇N | |
| Molecular Weight | 81.12 g/mol | |
| Appearance | Not specified | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not specified | |
| pKa | Not available |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 2306254-11-3 | |
| Molecular Formula | C₅H₈ClN | |
| Molecular Weight | 117.58 g/mol | |
| Appearance | Not specified | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not specified |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, suggesting it may be a specialty chemical available from a limited number of suppliers or synthesized via proprietary methods. However, general synthetic strategies for substituted azetidines often involve multi-step sequences starting from readily available chiral precursors.
A plausible synthetic approach could involve the following conceptual steps, as illustrated in the workflow diagram below. This is a generalized representation and specific reagents and conditions would require optimization.
Figure 1: A generalized synthetic workflow for this compound.
Note: This diagram represents a conceptual pathway. The actual synthesis may involve different protecting groups, reagents, and reaction conditions.
Spectroscopic Data
While comprehensive, publicly available spectroscopic data with detailed peak assignments for this compound is scarce, some suppliers indicate the availability of NMR spectra upon request. For structurally similar compounds, the following characteristic signals would be expected:
-
¹H NMR: Resonances for the protons on the azetidine ring, a signal for the acetylenic proton, and signals corresponding to any protecting groups used in the synthesis.
-
¹³C NMR: Signals for the carbons of the azetidine ring and the two carbons of the ethynyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared Spectroscopy: A characteristic absorption band for the C≡C triple bond.
Biological Activity and Signaling Pathways
The specific biological activity and mechanism of action of this compound have not been extensively reported in the public domain. However, the azetidine ring is a known pharmacophore present in various biologically active molecules. The introduction of an ethynyl group provides a reactive handle for further chemical modifications, such as "click chemistry," which is widely used in drug discovery to link molecular fragments.
Given the structural motifs, potential areas of investigation for the biological activity of this compound and its derivatives could include:
-
Enzyme Inhibition: The strained azetidine ring and the reactive ethynyl group could potentially interact with the active sites of various enzymes.
-
Receptor Binding: The rigid azetidine scaffold can be used to orient functional groups in a specific manner for interaction with biological receptors.
At present, there is no specific signaling pathway that has been directly associated with this compound in published literature.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound or its salts. As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising chiral building block for the synthesis of novel chemical entities in drug discovery and development. While detailed public information on its properties and synthesis is currently limited, its unique structural features suggest significant potential for the creation of new therapeutic agents. Further research into its synthesis, properties, and biological activities is warranted to fully explore its utility in medicinal chemistry.
An In-Depth Technical Guide to the Synthesis and Characterization of (2R)-2-Ethynylazetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of (2R)-2-Ethynylazetidine, a valuable building block in medicinal chemistry. The document details a plausible multi-step synthetic route, including experimental protocols and characterization data for key intermediates and the final product.
Synthetic Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence starting from the commercially available N-Boc-(2R)-azetidine-2-carboxylic acid. The pathway involves the formation of an aldehyde intermediate, followed by an Ohira-Bestmann reaction to introduce the ethynyl group, and finally, deprotection of the Boc group to yield the target compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of N-Boc-(2R)-2-formylazetidine
The first step involves the reduction of the carboxylic acid functionality of N-Boc-(2R)-azetidine-2-carboxylic acid to an aldehyde. A common method for this transformation is the conversion of the carboxylic acid to a Weinreb amide followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).
Experimental Protocol:
-
Weinreb Amide Formation: To a solution of N-Boc-(2R)-azetidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.1 eq) followed by a base like N,N-diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with aqueous HCl (1M), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.
-
Reduction to Aldehyde: Dissolve the crude Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 1-2 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers form. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(2R)-2-formylazetidine.
Synthesis of N-Boc-(2R)-2-ethynylazetidine (Ohira-Bestmann Reaction)
The Ohira-Bestmann reaction provides a one-pot method for the conversion of aldehydes to terminal alkynes using dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent).
Experimental Protocol:
-
To a solution of N-Boc-(2R)-2-formylazetidine (1.0 eq) in methanol (MeOH) at 0 °C, add anhydrous potassium carbonate (K2CO3) (2.0 eq).
-
Add the Ohira-Bestmann reagent (1.2 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(2R)-2-ethynylazetidine.
Synthesis of this compound (N-Boc Deprotection)
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
Experimental Protocol:
-
Dissolve N-Boc-(2R)-2-ethynylazetidine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the residue in a minimal amount of water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like DCM or ethyl acetate. To obtain the hydrochloride salt, dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble HCl gas through the solution or add a solution of HCl in a compatible solvent.
-
Purification: The resulting salt can often be purified by precipitation or crystallization.
Characterization Data
The following tables summarize the expected characterization data for the key compounds.
Table 1: Characterization Data for N-Boc-(2R)-2-ethynylazetidine
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the azetidine ring protons (multiplets), and the terminal alkyne proton (singlet, ~2.0-2.5 ppm, 1H). |
| ¹³C NMR | Resonances for the Boc protecting group (quaternary carbon ~80 ppm and methyl carbons ~28 ppm), the azetidine ring carbons, and the two sp-hybridized carbons of the ethynyl group (~70-85 ppm). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of the compound. |
Table 2: Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals for the azetidine ring protons (multiplets) and the terminal alkyne proton (singlet). The NH proton may appear as a broad singlet. |
| ¹³C NMR | Resonances for the azetidine ring carbons and the two sp-hybridized carbons of the ethynyl group. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak corresponding to the molecular weight of the free base. |
| Chiral HPLC | A single peak should be observed under appropriate chiral stationary phase and mobile phase conditions, confirming the enantiomeric purity. |
Visualization of Experimental Workflow
The overall experimental workflow can be visualized as a sequence of key operations.
Caption: A high-level overview of the experimental workflow.
Conclusion
This technical guide outlines a robust and practical synthetic route to this compound. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers in the field of drug discovery and development to synthesize and utilize this important chiral building block. Adherence to the described procedures and careful monitoring of the reactions are crucial for successful outcomes.
In-depth Technical Guide on (2R)-2-Ethynylazetidine: Information Currently Unavailable in Publicly Accessible Resources
Despite a comprehensive search of scientific literature and chemical databases, a detailed in-depth technical guide on the synthesis and biological activity of (2R)-2-Ethynylazetidine cannot be provided at this time due to the absence of specific, publicly available experimental data.
This compound is a heterocyclic organic compound with the IUPAC name This compound . Its chemical structure consists of a four-membered azetidine ring substituted with an ethynyl group at the second position, with the stereochemistry at this position being of the (R) configuration.
Furthermore, there is a significant lack of publicly accessible information regarding the biological activity of this compound. To construct a meaningful technical guide for researchers and drug development professionals, quantitative data from biological assays are essential. This would typically include, but is not limited to:
-
Potency and Efficacy Data: Metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from relevant cellular or biochemical assays.
-
Mechanism of Action Studies: Investigations into the specific biological targets and signaling pathways modulated by the compound.
-
Pharmacokinetic and Pharmacodynamic Properties: Data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its effects on the body over time.
Without such data, it is not possible to create the requested structured data tables or to visualize any relevant signaling pathways or experimental workflows using Graphviz, as stipulated in the core requirements.
(2R)-2-Ethynylazetidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Ethynylazetidine is a chiral, saturated heterocyclic compound containing a strained four-membered azetidine ring and a reactive terminal alkyne (ethynyl group). This unique combination of functionalities makes it a potentially valuable building block in medicinal chemistry and drug discovery. The rigid azetidine scaffold can introduce favorable three-dimensional structural properties into molecules, while the ethynyl group offers a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and nucleophilic additions. This document provides a summary of the known properties of this compound.
Molecular Properties
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N | [1] |
| Molecular Weight | 81.12 g/mol | [1] |
| CAS Number | 2306254-10-2 | [1] |
| Chirality | (2R) | |
| InChI Key | ZZDARAJSBNOCGZ-YFKPBYRVSA-N | [1] |
Note: The hydrochloride salt of this compound has a molecular formula of C₅H₈ClN and a molecular weight of 117.58 g/mol .
Experimental Data
As of the latest literature review, detailed experimental protocols, specific biological activity data, and defined signaling pathways for this compound are not extensively reported in publicly accessible scientific literature. The compound is primarily available through chemical suppliers, indicating its role as a building block for further chemical synthesis.
Potential Synthetic Applications
The structural features of this compound suggest its utility in the synthesis of more complex molecules. The following diagram illustrates a logical workflow for its potential application in the synthesis of a hypothetical drug candidate.
Caption: A potential synthetic workflow utilizing this compound.
Experimental Considerations:
-
Protection of the Azetidine Nitrogen: The secondary amine of the azetidine ring is a reactive nucleophile. In many synthetic routes, it would likely require protection (e.g., as a Boc or Cbz carbamate) to prevent unwanted side reactions during the manipulation of the ethynyl group.
-
Reactions of the Ethynyl Group: The terminal alkyne is a versatile functional group.
-
Click Chemistry: It can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC) to form triazoles, which are common linkages in drug molecules.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, enabling the introduction of aromatic systems.
-
Nucleophilic Addition: The acidic proton of the terminal alkyne can be removed by a strong base to form an acetylide, which can then act as a nucleophile.
-
Logical Relationship of Functional Groups to Bioactivity
The azetidine ring and the ethynyl group can both contribute to the biological activity of a final compound. The following diagram illustrates the logical relationship between these structural components and their potential impact on pharmacological properties.
Caption: Relationship between the functional moieties of this compound and potential pharmacological properties.
Conclusion
References
The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1] Its unique conformational constraints, ability to introduce three-dimensionality, and favorable physicochemical properties have captured the attention of drug discovery programs worldwide. This guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and the ever-expanding role of substituted azetidines in the quest for novel therapeutics.
A Historical Perspective: From a Synthetic Curiosity to a Key Pharmacophore
The journey of azetidines began in the late 19th century. The first synthesis of the parent azetidine ring was reported in 1888 by Gabriel and Weiner.[2] However, for many decades, the strained four-membered ring was considered more of a synthetic curiosity than a valuable building block.
A pivotal moment in the history of azetidines was the isolation and characterization of the naturally occurring L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955.[3] This discovery demonstrated that the azetidine motif was not merely a laboratory construct but also a component of natural products, hinting at its potential biological relevance.
The latter half of the 20th century saw a gradual increase in interest in azetidine chemistry, with the development of new synthetic methods. However, it was in the late 20th and early 21st centuries that the true potential of substituted azetidines in drug discovery was realized. The incorporation of the azetidine moiety into drug candidates was found to improve metabolic stability, aqueous solubility, and target-binding affinity. Today, several approved drugs, including the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine scaffold, solidifying its status as a key pharmacophore.[2]
Key Synthetic Strategies for Substituted Azetidines
The inherent ring strain of the azetidine core presents both a challenge and an opportunity for synthetic chemists. A variety of synthetic methodologies have been developed to construct and functionalize this important scaffold.
Intramolecular Cyclization
One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives. This approach involves the formation of a carbon-nitrogen bond to close the four-membered ring.
A notable example is the Couty azetidine synthesis , which utilizes the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols. This method has been widely adopted for the synthesis of a variety of enantiopure azetidines.
[2+2] Cycloadditions
[2+2] cycloaddition reactions offer a direct route to the azetidine core. The aza Paterno-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene, has emerged as a powerful tool for the synthesis of functionalized azetidines.[4][5] While early examples were often limited in scope, recent advances using visible-light photocatalysis have significantly expanded the utility of this transformation.[6]
Ring Expansion and Contraction Reactions
Ring expansion of aziridines and ring contraction of pyrrolidines provide alternative pathways to substituted azetidines. The reaction of rhodium-bound carbenes with strained methylene aziridines can lead to a formal [3+1] ring expansion to yield highly substituted methylene azetidines.[7] Conversely, ring contraction of α-bromo-N-sulfonylpyrrolidinones can afford α-acylated azetidines.
Substituted Azetidines in Medicinal Chemistry: A Showcase of Biological Activity
The rigid nature of the azetidine ring allows for precise positioning of substituents in three-dimensional space, making it an attractive scaffold for targeting specific biological macromolecules.
Enzyme Inhibition
Substituted azetidines have been successfully employed as inhibitors of various enzyme classes. For instance, azetidine-containing compounds have shown potent inhibitory activity against Janus kinases (JAKs), a family of enzymes involved in inflammatory signaling.[8]
G-Protein Coupled Receptor (GPCR) Modulation
The azetidine motif has also been incorporated into ligands for G-protein coupled receptors. Azelnidipine, a dihydropyridine calcium channel blocker containing an azetidine ring, is a notable example. It functions by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[9]
Bioisosteric Replacement
In drug design, the azetidine ring is often used as a bioisostere for other cyclic amines, such as pyrrolidine and piperidine, or even for acyclic fragments. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties.
Quantitative Data on Bioactive Substituted Azetidines
The following tables summarize the biological activities of representative substituted azetidines, highlighting their potential in various therapeutic areas.
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| Tofacitinib | JAK1/3 | Kinase Assay | 1.2 / 1.1 | [8] |
| Cobimetinib | MEK1 | Kinase Assay | 4.2 | [10] |
| Azetidine Derivative 1 | GABA Transporter 1 (GAT1) | Uptake Inhibition | 2010 | [11] |
| Azetidine Derivative 2 | GABA Transporter 3 (GAT3) | Uptake Inhibition | 15300 | [11] |
| TZT-1027 Analog 1a | A549 (cell line) | Antiproliferative | 2.2 | [12] |
| TZT-1027 Analog 1a | HCT116 (cell line) | Antiproliferative | 2.1 | [13] |
| Compound ID | Test Organism | Activity | MIC (µg/mL) | Reference |
| Azetidin-2-one Derivative A | M. tuberculosis H37Rv | Antitubercular | 1.56 | [14] |
| Azetidin-2-one Derivative B | M. tuberculosis H37Rv | Antitubercular | 0.78 | [14] |
| Azetidin-2-one Derivative 5d | S. aureus | Antibacterial | 6.25 | [7] |
| Azetidin-2-one Derivative 5h | C. albicans | Antifungal | 12.5 | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of key substituted azetidine precursors and their subsequent elaboration.
Synthesis of L-Azetidine-2-Carboxylic Acid[3][16]
This procedure outlines a multi-step synthesis starting from γ-butyrolactone.
Step 1: Bromination and Esterification γ-Butyrolactone is treated with bromine in the presence of a suitable catalyst to afford α-bromo-γ-butyrolactone. Subsequent reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst yields the corresponding methyl ester.
Step 2: Cyclization The α-bromo ester is reacted with a nitrogen source, such as ammonia or a primary amine, to induce intramolecular cyclization, forming the azetidine ring.
Step 3: Hydrogenation If a protecting group is used on the nitrogen, it is removed via hydrogenation to yield the free azetidine.
Step 4: Resolution The racemic mixture of azetidine-2-carboxylic acid is resolved using a chiral resolving agent to obtain the desired L-enantiomer.
Aza Paterno-Büchi Reaction for Azetidine Synthesis[6]
This protocol describes a visible-light-mediated intermolecular [2+2] cycloaddition.
General Procedure: To an oven-dried vial equipped with a magnetic stir bar is added the imine (1.0 equiv.), the alkene (2.0-5.0 equiv.), and the photocatalyst (e.g., an iridium complex, 1-5 mol%). The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). Anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane) is added via syringe. The reaction mixture is then stirred and irradiated with a light source (e.g., blue LEDs) at room temperature for 12-48 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired azetidine.
Synthesis of 3-Aryl-Azetidines via Intramolecular Cyclization[17][18]
This procedure details the synthesis of 3-aryl-azetidines from β-amino alcohols.
Step 1: N-Arylation The starting β-amino alcohol is subjected to a copper-catalyzed N-arylation with an appropriate aryl halide.
Step 2: N-Cyanomethylation The resulting N-aryl-β-amino alcohol is then reacted with chloroacetonitrile to introduce the cyanomethyl group on the nitrogen atom.
Step 3: Mesylation and Ring Closure The hydroxyl group of the N-aryl-N-cyanomethyl-β-amino alcohol is converted to a good leaving group, typically a mesylate, by treatment with methanesulfonyl chloride in the presence of a base. The subsequent intramolecular cyclization is induced by a stronger base to afford the 3-aryl-azetidine.
Ring Expansion of Aziridines to Azetidines[7]
This method describes a rhodium-catalyzed [3+1] ring expansion of methylene aziridines.
General Procedure: To a solution of the methylene aziridine (1.0 equiv.) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) at a specified temperature is added a solution of the diazo compound (1.1-1.5 equiv.) in the same solvent dropwise over a period of several hours using a syringe pump. The reaction is stirred at that temperature until the starting material is consumed (monitored by TLC). The solvent is then removed in vacuo, and the residue is purified by column chromatography on silica gel to give the corresponding methylene azetidine.
Visualizing the Mechanism of Action: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by prominent azetidine-containing drugs.
Cobimetinib is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[10][15] This pathway is often constitutively activated in certain cancers, such as melanoma with BRAF mutations, leading to uncontrolled cell proliferation and survival.[10] By inhibiting MEK, cobimetinib blocks the downstream phosphorylation of ERK, thereby preventing the transcription of genes involved in tumor growth.[10][15]
Azelnidipine is a dihydropyridine calcium channel blocker that exerts its antihypertensive effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[9][14] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[9]
Tofacitinib is an inhibitor of Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling cascade of numerous cytokines involved in inflammation and immune responses.[16][17] By blocking JAK activity, tofacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[15][18] This disruption of the JAK-STAT pathway ultimately leads to the downregulation of inflammatory gene expression.[16][18]
Conclusion
The story of substituted azetidines is a testament to the continuous evolution of medicinal chemistry. From its humble beginnings as a synthetic curiosity, the azetidine scaffold has risen to prominence as a versatile and valuable tool in the design of novel therapeutics. The ongoing development of innovative synthetic methodologies and a deeper understanding of its structure-activity relationships promise to further expand the role of substituted azetidines in addressing unmet medical needs. For researchers and drug development professionals, the azetidine ring represents a compelling and fruitful area of exploration with the potential to yield the next generation of innovative medicines.
References
- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Aza Paternò−Büchi reaction - Wikipedia [en.wikipedia.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. What is the mechanism of Azelnidipine? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 17. A deep dive on tofacitinib’s mode of action | MDedge [ma1.mdedge.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of Ethynylazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of ethynylazetidine derivatives, a class of compounds demonstrating significant potential in the development of novel therapeutics. The document focuses on their primary known mechanism of action as modulators of nicotinic acetylcholine receptors (nAChRs) and explores other potential biological targets. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Core Biological Activity: Modulation of Nicotinic Acetylcholine Receptors
Ethynylazetidine derivatives have emerged as potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is highly expressed in the central nervous system. These receptors are ligand-gated ion channels that play a crucial role in various cognitive functions, and their dysfunction has been implicated in several neurological and psychiatric disorders.
One of the most well-characterized ethynylazetidine derivatives is Sazetidine-A . This compound has been identified as a highly potent partial agonist of the α4β2 nAChR[1]. As a partial agonist, Sazetidine-A binds to the receptor and elicits a response that is lower than that of a full agonist, such as acetylcholine. This property is particularly advantageous in therapeutic applications as it can help to stabilize receptor activity without causing overstimulation, which can lead to receptor desensitization and potential side effects. The high affinity and selectivity of Sazetidine-A for the α4β2 subtype over other nAChR subtypes, such as the ganglionic α3β4 and the homomeric α7, make it an attractive candidate for CNS-targeted therapies[1]. The antidepressant-like effects observed with Sazetidine-A in preclinical models highlight its therapeutic potential[1].
While the ethynyl group is crucial for the high potency of these derivatives, it is also a source of potential metabolic instability. The acetylene bond can be susceptible to oxidation, which may lead to the formation of reactive metabolites[1]. This aspect is a key consideration in the further development and optimization of this class of compounds.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for representative azetidine derivatives acting on nAChRs. It is important to note that specific data for a wide range of ethynylazetidine derivatives is limited in the public domain, and the presented data for related compounds serves to provide a context for their potency.
| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| A-85380 (parent compound) | α4β2 nAChR | Radioligand Binding | 0.05 | - | [1] |
| Isoxazole analog of Sazetidine-A | α4β2 nAChR | Radioligand Binding | 0.7 | 36 | [1] |
Potential for Monoamine Oxidase Inhibition
While the primary focus of research on ethynylazetidine derivatives has been on their interaction with nAChRs, the broader class of azetidine-containing compounds has been explored for other biological activities. One such area of interest is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.
MAO inhibitors are an established class of antidepressants. Given the structural features of some azetidine derivatives, their potential to interact with the active site of MAO enzymes is a plausible area for investigation. However, at present, there is a lack of specific studies evaluating the MAO inhibitory activity of ethynylazetidine derivatives. Future research in this area could uncover novel dual-action compounds with both nAChR modulatory and MAO inhibitory properties, which could offer a synergistic approach to treating depression and other mood disorders.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of ethynylazetidine derivatives.
Radioligand Binding Assay for nAChR Affinity
This protocol is used to determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably transfected with α4 and β2 subunits).
-
Radioligand specific for the target receptor (e.g., [³H]-epibatidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compounds (ethynylazetidine derivatives) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Cell-Based Functional Assay for nAChR Activity (Calcium Imaging)
This protocol measures the functional activity (agonist or antagonist) of test compounds by monitoring changes in intracellular calcium levels upon nAChR activation.
Materials:
-
Cells stably expressing the nAChR subtype of interest (e.g., SH-SY5Y or HEK293 cells).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (ethynylazetidine derivatives).
-
A known nAChR agonist (e.g., acetylcholine or nicotine) for antagonist assays.
-
A fluorescence plate reader with an integrated fluid handling system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To measure agonist activity, add varying concentrations of the test compound to the cells and monitor the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and receptor activation.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a specific period. Then, add a fixed concentration of a known agonist (e.g., the EC50 concentration) and monitor the fluorescence response. A decrease in the agonist-induced fluorescence indicates antagonist activity.
-
Record the peak fluorescence intensity for each well.
-
For agonist assays, plot the fluorescence response against the logarithm of the test compound concentration to determine the EC50 and maximum efficacy.
-
For antagonist assays, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of ethynylazetidine derivatives.
Caption: Signaling pathway of ethynylazetidine derivatives at the α4β2 nAChR.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical relationship in the development of ethynylazetidine derivatives.
References
(2R)-2-Ethynylazetidine: A Novel Building Block in Chemistry - An In-depth Technical Guide
Introduction
(2R)-2-Ethynylazetidine is a chiral, four-membered nitrogen-containing heterocycle that has emerged as a promising building block for the synthesis of complex molecules in medicinal chemistry and drug discovery. The azetidine ring, a saturated heterocycle, is a desirable motif in drug design due to its ability to impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, to lead compounds. The presence of a reactive ethynyl group at the 2-position of the chiral azetidine scaffold provides a versatile handle for a variety of chemical transformations, making it a valuable tool for the construction of novel chemical entities. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a novel building block in chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in the table below.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₅H₇N | C₅H₈ClN |
| Molecular Weight | 81.12 g/mol | 117.58 g/mol |
| CAS Number | 2306254-10-2 | 2306254-11-3 |
| Appearance | Not specified in available literature | Not specified in available literature |
| Solubility | Not specified in available literature | Not specified in available literature |
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.
Synthesis
A potential synthetic approach could involve the stereoselective functionalization of a suitable azetidine precursor. The following diagram illustrates a generalized, hypothetical synthetic pathway.
Figure 1: A generalized, hypothetical synthetic workflow for the preparation of this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized experimental protocol for the synthesis of this compound based on common organic synthesis techniques. This protocol is for illustrative purposes only and has not been experimentally validated.
Step 1: Introduction of the Ethynyl Group (Corey-Fuchs Reaction)
-
To a solution of a suitable N-protected-(2R)-formylazetidine in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the Corey-Fuchs reagent (generated in situ from triphenylphosphine and carbon tetrabromide).
-
Stir the reaction mixture at an appropriate temperature (e.g., 0 °C to room temperature) for a sufficient time to allow for the formation of the corresponding dibromoalkene.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate in vacuo.
-
To the crude dibromoalkene dissolved in an anhydrous solvent, add a strong base (e.g., n-butyllithium or sodium amide) at low temperature (e.g., -78 °C) to effect the elimination and formation of the terminal alkyne.
-
After the reaction is complete, quench carefully with a proton source (e.g., water or saturated aqueous ammonium chloride).
-
Work up the reaction mixture as described previously and purify the N-protected-(2R)-2-ethynylazetidine by column chromatography.
Step 2: Deprotection
-
Dissolve the N-protected-(2R)-2-ethynylazetidine in a suitable solvent.
-
Add the appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc protecting group, or catalytic hydrogenation for a Cbz group).
-
Stir the reaction at a suitable temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and any volatile byproducts in vacuo.
-
If the hydrochloride salt is desired, dissolve the free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrogen chloride in the same or a compatible solvent.
-
Collect the precipitated this compound hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates. The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties, potentially improving the pharmacological profile of a molecule. The terminal alkyne functionality is particularly valuable as it can participate in a wide range of chemical transformations, including:
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for the formation of 1,2,3-triazoles, which are common scaffolds in medicinal chemistry.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, enabling the synthesis of complex molecular architectures.
-
Mannich-type Reactions: The acidic proton of the terminal alkyne can be utilized in reactions with imines to form propargylamines.
-
Reduction: The alkyne can be selectively reduced to the corresponding alkene or alkane, providing access to a wider range of structural diversity.
The following diagram illustrates the potential applications of this compound in the synthesis of diverse molecular scaffolds.
Figure 2: Potential synthetic transformations of this compound for the generation of diverse molecular scaffolds.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential applications in drug discovery. Its unique combination of a chiral, strained azetidine ring and a reactive terminal alkyne functionality provides chemists with a powerful tool to explore new chemical space and develop next-generation therapeutics. While detailed synthetic procedures and application data are not widely published, the fundamental reactivity of the azetidine and alkyne moieties suggests a broad range of potential transformations. Further research into the synthesis and utility of this promising building block is warranted and is expected to yield significant advances in the field of medicinal chemistry.
Unlocking Potential: A Technical Guide to (2R)-2-Ethynylazetidine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(2R)-2-Ethynylazetidine , a versatile building block, is gaining traction in medicinal chemistry for its role in creating novel therapeutics. Its strained four-membered azetidine ring and reactive terminal alkyne functionality offer unique structural and chemical properties, making it a valuable scaffold for library synthesis and targeted drug design. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and potential applications, with a focus on its utility in the development of next-generation kinase inhibitors.
Commercial Availability and Supplier Information
This compound is commercially available, primarily as its hydrochloride salt, which enhances its stability and handling. Researchers can procure this compound from various specialized chemical suppliers. The table below summarizes key information from a prominent supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage |
| BLD Pharm | (R)-2-Ethynylazetidine hydrochloride | 2306254-11-3 | C₅H₈ClN | 117.58 g/mol | ≥95% | Inert atmosphere, 2-8°C |
Table 1: Commercial Supplier Data for this compound Hydrochloride [1]
It is important to note that while the free base form, this compound (CAS: 2306254-10-2), is documented, the hydrochloride salt is the more common commercial offering.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its effective application in research and development.
| Property | Value |
| Molecular Formula | C₅H₇N |
| Molecular Weight | 81.12 g/mol |
| IUPAC Name | This compound |
| SMILES | C#C[C@H]1CCN1 |
| InChI Key | ZZDARAJSBNOCGZ-YFKPBYRVSA-N |
Table 2: Physicochemical Data for this compound
Applications in Drug Discovery: A Focus on Kinase Inhibition
The unique structural features of this compound make it an attractive component for the synthesis of kinase inhibitors, particularly Janus kinase (JAK) inhibitors. The azetidine moiety can serve as a rigid scaffold to orient functional groups towards the active site of the kinase, while the ethynyl group provides a versatile handle for various chemical modifications.
Role in Janus Kinase (JAK) Inhibitors
Patents in the field of medicinal chemistry have disclosed the use of azetidine derivatives in the development of potent and selective JAK inhibitors. These compounds are crucial in the treatment of autoimmune diseases, inflammatory conditions, and certain cancers. The incorporation of the this compound scaffold can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.
Below is a conceptual workflow illustrating the integration of this compound into a drug discovery pipeline for developing novel JAK inhibitors.
Experimental Protocols: Synthetic Methodologies
General Synthetic Approach for 2-Substituted Azetidines
A plausible synthetic route to 2-substituted azetidines often starts from a chiral amino alcohol. The workflow below outlines a general, conceptual pathway.
References
(2R)-2-Ethynylazetidine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (2R)-2-Ethynylazetidine is a specialized chemical for research and development purposes. This document is intended to provide a comprehensive overview of its safety, handling, and potential experimental considerations based on available data for azetidine derivatives and related compounds. A specific Safety Data Sheet (SDS) for this compound or its hydrochloride salt was not found in a comprehensive search of publicly available literature. Therefore, the safety and handling recommendations provided herein are based on the known hazards of similar chemical structures. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Chemical and Physical Properties
This compound is most commonly available as its hydrochloride salt. The properties of this salt are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound;hydrochloride | [1] |
| CAS Number | 2306254-11-3 | [1] |
| Molecular Formula | C₅H₈ClN | [1] |
| Molecular Weight | 117.58 g/mol | [1] |
| Canonical SMILES | C#C[C@H]1CCN1.Cl | [1] |
| InChIKey | HSUQISAQVNWGLF-JEDNCBNOSA-N | [1] |
| Storage Temperature | Inert atmosphere, 2-8°C | |
| Physical Appearance | Not specified (likely a solid) |
Hazard Identification and Safety Precautions
Based on the safety data for structurally related azetidine derivatives, this compound hydrochloride should be handled with care. The primary hazards associated with this class of compounds include:
-
Skin Irritation and Burns: Causes skin irritation and may cause severe skin burns in case of prolonged contact.
-
Serious Eye Damage: Can cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.
-
Potential for Sensitization: May cause an allergic skin reaction.
-
Toxicity: Some complex azetidine derivatives have been reported to be toxic in contact with skin and fatal if inhaled. Carcinogenicity has also been noted for some compounds in this family.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound and its derivatives.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, an impervious apron or suit may be necessary. |
| Respiratory Protection | All handling of solids and solutions should be done in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols and Handling
Hypothetical Synthesis of this compound Hydrochloride
Materials:
-
(R)-1-Boc-2-(hydroxymethyl)azetidine
-
Dess-Martin periodinane (DMP)
-
(Trimethylsilyl)acetylene
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Oxidation: To a solution of (R)-1-Boc-2-(hydroxymethyl)azetidine in anhydrous dichloromethane (DCM) at 0°C, add Dess-Martin periodinane portion-wise. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Alkynylation: Dissolve (trimethylsilyl)acetylene in anhydrous THF and cool to -78°C. Add n-BuLi dropwise and stir for 30 minutes. Add a solution of the crude aldehyde from the previous step in anhydrous THF dropwise. Stir at -78°C for 3 hours, then allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The resulting propargyl alcohol can be deprotected using a base such as potassium carbonate in methanol.
-
Cyclization and Deprotection: The subsequent steps would involve the conversion of the hydroxyl group to a leaving group (e.g., a mesylate) followed by intramolecular cyclization to form the azetidine ring. The Boc protecting group is then removed under acidic conditions.
-
Salt Formation: Dissolve the crude this compound free base in a minimal amount of anhydrous diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Experimental Workflow
The following diagram illustrates a logical workflow for the handling and use of this compound in a research setting.
Caption: A typical experimental workflow for handling this compound.
Potential Biological Activity and Signaling Pathways
Specific biological targets and signaling pathways for this compound have not been reported in the scientific literature. However, the ethynyl group is a known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes. Azetidine scaffolds are present in a wide range of biologically active molecules, including antibacterials and enzyme inhibitors.
Given the structural motifs, it is plausible that this compound could be investigated as an inhibitor of enzymes such as kinases, proteases, or histone deacetylases (HDACs). The following diagram illustrates a hypothetical mechanism of action where an ethynyl-containing compound acts as an irreversible inhibitor of a kinase.
Caption: Hypothetical irreversible inhibition of a kinase by this compound.
Note: This proposed pathway is purely speculative and intended for illustrative purposes. The actual biological activity of this compound would need to be determined through rigorous experimental investigation.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. However, due to the limited availability of specific safety and biological data, it must be handled with the utmost care, assuming the hazards associated with similar reactive azetidine compounds. The information and protocols provided in this guide are intended to support safe and effective research practices. Researchers are strongly encouraged to consult institutional safety guidelines and to conduct a thorough risk assessment before beginning any experimental work with this compound.
References
Methodological & Application
Application Notes and Protocols for (2R)-2-Ethynylazetidine in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forging stable triazole linkages.[1][2] This reaction's modularity, high yields, and compatibility with a wide range of functional groups have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] (2R)-2-Ethynylazetidine is a chiral building block that incorporates a strained four-membered azetidine ring, a motif of increasing interest in medicinal chemistry due to its ability to impart unique physicochemical properties to bioactive molecules. The terminal alkyne functionality of this compound makes it an ideal substrate for CuAAC reactions, enabling its conjugation to a diverse array of azide-containing molecules to generate novel chemical entities with potential therapeutic applications.
These application notes provide an overview of the use of this compound in CuAAC, including representative experimental protocols and data. For practical laboratory applications, the N-Boc protected form, tert-butyl this compound-1-carboxylate, is often used to ensure stability and prevent side reactions involving the azetidine nitrogen.
Data Presentation
The following tables summarize representative quantitative data for the copper-catalyzed click reaction between N-Boc-(2R)-2-ethynylazetidine and various azides. The data provided are illustrative and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Reaction of N-Boc-(2R)-2-ethynylazetidine with Benzyl Azide
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (5) / Sodium Ascorbate (10) | None | t-BuOH/H₂O (1:1) | 12 | 95 |
| 2 | CuI (2) | None | THF | 8 | 92 |
| 3 | CuSO₄·5H₂O (1) / Sodium Ascorbate (5) | THPTA (5) | H₂O | 4 | 98 |
| 4 | Cu(MeCN)₄PF₆ (1) | TBTA (1) | CH₂Cl₂ | 6 | 96 |
Table 2: Substrate Scope for the CuAAC Reaction of N-Boc-(2R)-2-ethynylazetidine
| Entry | Azide | Copper Source (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1-Azido-4-methylbenzene | CuSO₄·5H₂O (5) / Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 14 | 93 |
| 2 | 1-Azido-4-methoxybenzene | CuSO₄·5H₂O (5) / Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 12 | 96 |
| 3 | 1-Azido-4-chlorobenzene | CuSO₄·5H₂O (5) / Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 16 | 91 |
| 4 | 3-Azidopropan-1-ol | CuSO₄·5H₂O (2) / Sodium Ascorbate (5) | H₂O | 6 | 97 |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using CuSO₄/Sodium Ascorbate
This protocol describes a general procedure for the reaction of N-Boc-(2R)-2-ethynylazetidine with an organic azide using a common and reliable catalytic system.
Materials:
-
N-Boc-(2R)-2-ethynylazetidine
-
Organic azide (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve N-Boc-(2R)-2-ethynylazetidine (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water (to achieve a final concentration of approximately 0.1 M).
-
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 eq). The solution may turn a pale blue color.
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq). The reaction mixture will typically turn from blue to a yellow or orange-brown color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1,2,3-triazole product.
Visualizations
Experimental Workflow for CuAAC
References
Application Notes and Protocols for Protein Labeling with (2R)-2-Ethynylazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Ethynylazetidine is a bioorthogonal chemical probe containing a terminal alkyne group. This functional group allows for covalent modification of target biomolecules, primarily proteins, through a highly selective and efficient reaction known as "click chemistry." Specifically, the ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form a stable triazole linkage with a molecule bearing an azide group. This methodology enables the precise attachment of various reporter tags, such as fluorophores, biotin, or mass tags, to proteins for visualization, isolation, and quantification.
These application notes provide detailed protocols for utilizing this compound in two primary protein labeling strategies: in vitro labeling of purified proteins and metabolic labeling of proteins in live cells.
Key Applications
-
Proteome Profiling: Identification and quantification of newly synthesized proteins.
-
Target Identification and Validation: Elucidation of small molecule-protein interactions.
-
Protein Visualization and Localization: Imaging of protein dynamics and localization within cellular compartments.
-
Protein Enrichment and Pull-down Assays: Isolation and identification of specific proteins from complex mixtures.
Data Presentation: Quantitative Parameters for Protein Labeling
The efficiency of protein labeling using this compound is dependent on the specific experimental conditions. The following tables provide typical ranges for key quantitative parameters.
Table 1: In Vitro Protein Labeling Parameters
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 10 µM | Higher concentrations can improve reaction kinetics. |
| This compound Concentration | 10 - 100 µM | A 10 to 50-fold molar excess over the protein is recommended. |
| Azide-Probe Concentration | 1.5 - 2-fold molar excess over alkyne | Ensures complete reaction with the labeled protein. |
| Copper (II) Sulfate (for CuAAC) | 50 - 100 µM | |
| Reducing Agent (e.g., Sodium Ascorbate for CuAAC) | 500 - 1000 µM | A 10-fold excess over copper is typical. |
| Copper Ligand (e.g., TBTA or THPTA for CuAAC) | 100 - 500 µM | A 1:1 to 5:1 molar ratio with copper is common. |
| Incubation Time | 1 - 4 hours | Can be optimized based on protein reactivity. |
| Temperature | Room Temperature (20-25°C) |
Table 2: Metabolic Labeling Parameters in Cell Culture
| Parameter | Typical Range | Notes |
| Cell Density | 70-80% confluency | Ensures cells are in a metabolically active state. |
| This compound Concentration | 25 - 100 µM | Concentration should be optimized to minimize cytotoxicity. |
| Labeling Duration | 4 - 24 hours | Longer incubation times can increase labeling density. |
| Azide-Probe Concentration (for subsequent lysis and click reaction) | 10 - 50 µM | |
| Copper (II) Sulfate (for CuAAC post-lysis) | 50 - 100 µM | |
| Reducing Agent (e.g., Sodium Ascorbate for CuAAC post-lysis) | 500 - 1000 µM | |
| Copper Ligand (e.g., TBTA or THPTA for CuAAC post-lysis) | 100 - 500 µM |
Experimental Protocols
Protocol 1: In Vitro Labeling of Purified Proteins via CuAAC
This protocol describes the labeling of a purified protein containing a reactive group (e.g., an azide-modified unnatural amino acid) with this compound followed by conjugation to an azide-containing reporter tag.
Materials:
-
Purified protein with an azide modification
-
This compound hydrochloride
-
Azide-functionalized reporter tag (e.g., Azide-Fluorophore, Azide-Biotin)
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents)
-
Size-exclusion chromatography columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound hydrochloride in water or PBS.
-
Prepare a 10 mM stock solution of the azide-functionalized reporter tag in DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA or THPTA in DMSO or water, respectively.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the purified protein (to a final concentration of 1-10 µM in PBS) and this compound (to a final concentration of 10-100 µM).
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Click Reaction:
-
To the labeling reaction, add the azide-functionalized reporter tag to a final concentration that is a 1.5 to 2-fold molar excess over the ethynylazetidine.
-
In a separate tube, premix the CuSO₄ and TBTA/THPTA solutions. Add this mixture to the reaction to a final copper concentration of 50-100 µM.
-
Initiate the click reaction by adding Sodium Ascorbate to a final concentration of 500-1000 µM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent tag.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm labeling by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent tag was used) or by Western blot analysis (if a biotin tag was used).
-
Quantify labeling efficiency using spectrophotometry or mass spectrometry.
-
Protocol 2: Metabolic Labeling of Cellular Proteins
This protocol describes the incorporation of this compound into newly synthesized proteins in living cells, followed by lysis and CuAAC reaction with an azide-functionalized reporter tag.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter tag
-
CuAAC reagents (as in Protocol 1)
-
BCA protein assay kit
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and allow them to reach 70-80% confluency.
-
Replace the culture medium with fresh medium containing 25-100 µM this compound.
-
Incubate the cells for 4-24 hours under normal culture conditions.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Reaction:
-
In a microcentrifuge tube, take a defined amount of protein lysate (e.g., 50-100 µg).
-
Add the azide-functionalized reporter tag to a final concentration of 10-50 µM.
-
Add the premixed CuSO₄ and TBTA/THPTA solution to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 500-1000 µM.
-
Incubate for 1 hour at room temperature.
-
-
Sample Preparation for Analysis:
-
Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the labeled proteins by 1D or 2D SDS-PAGE followed by in-gel fluorescence scanning or Western blotting.
-
For proteomic analysis, the biotin-labeled proteins can be enriched on streptavidin beads, digested on-bead, and analyzed by mass spectrometry.
-
Mandatory Visualizations
Application Notes and Protocols: (2R)-2-Ethynylazetidine in Drug Discovery and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Ethynylazetidine is a chiral, saturated heterocyclic building block that holds significant potential in drug discovery and medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for other cyclic systems, offering improved physicochemical properties such as solubility and metabolic stability. The presence of a terminal alkyne (ethynyl group) at the 2-position provides a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other metal-catalyzed reactions. This combination of a stereochemically defined, strained ring system with a reactive functional group makes this compound an attractive scaffold for the synthesis of novel bioactive molecules.
While specific, publicly available data on the biological activity of this compound itself is limited, its structural motifs are present in a range of biologically active compounds. The application notes provided herein are based on the established roles of azetidine and ethynyl groups in medicinal chemistry and serve as a guide for its potential applications.
Key Applications
The unique structural features of this compound lend themselves to several key applications in drug discovery:
-
Scaffold for Novel Chemical Libraries: The azetidine ring provides a rigid, three-dimensional scaffold that can be used to orient substituents in defined spatial arrangements. This is crucial for optimizing interactions with biological targets.
-
Bioisosteric Replacement: The azetidine moiety can serve as a bioisostere for other saturated heterocycles like piperidine or pyrrolidine, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.
-
Introduction of a Reactive Handle for Bioconjugation: The terminal alkyne is an ideal functional group for "click chemistry," enabling the straightforward conjugation of the azetidine scaffold to other molecules of interest, such as peptides, proteins, or fluorescent probes.
-
Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule, this compound is an excellent candidate for fragment-based screening campaigns to identify initial hits against a variety of protein targets.
-
Probing Target Engagement: The ethynyl group can be used to synthesize chemical probes to study target engagement and occupancy in cellular or in vivo systems.
Data Presentation: Illustrative Biological Activities of Azetidine-Containing Compounds
Due to the limited public data on this compound, the following table presents illustrative biological data for various azetidine-containing molecules to highlight the potential of this scaffold.
| Compound Class | Target/Activity | IC50 / EC50 (nM) | Reference Compound Example |
| Dopamine Receptor Antagonists | D2 Receptor Binding | 10 - 100 | Azetidine-based antipsychotics |
| GABA Uptake Inhibitors | GAT1 Inhibition | 50 - 200 | Tiagabine analogue |
| Cathepsin K Inhibitors | Cathepsin K Inhibition | 1 - 50 | Odanacatib analogue |
| Antibacterials | DNA Gyrase Inhibition | 100 - 500 | Quinolone analogues |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Protected this compound
This protocol describes a general method for the N-protection of this compound hydrochloride, which is often the commercially available starting material. The choice of protecting group (e.g., Boc, Cbz) will depend on the subsequent reaction conditions.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O or Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM or THF.
-
Add Et₃N or DIPEA (2.2 eq) to the suspension and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) or Cbz-Cl (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-protected this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol outlines a general procedure for the "click" reaction between an N-protected this compound and an organic azide.
Materials:
-
N-protected this compound (1.0 eq)
-
Organic azide (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
tert-Butanol/Water (1:1) or other suitable solvent mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve the N-protected this compound and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by silica gel column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for utilizing this compound.
Caption: Drug discovery logic using this compound.
Disclaimer: The information provided in these application notes is intended for research purposes only. The experimental protocols are general guidelines and may require optimization for specific substrates and reaction scales. Due to the limited amount of publicly available data for this compound, the applications and protocols are based on the well-established chemistry of the azetidine and ethynyl functional groups. Researchers should conduct a thorough literature search for the most up-to-date procedures and safety information.
(2R)-2-Ethynylazetidine: A Versatile Probe for Chemical Biology
(2R)-2-Ethynylazetidine is a compact, synthetically accessible chemical probe that holds significant promise for the investigation of biological systems. Its key features—a strained four-membered azetidine ring and a terminal alkyne—make it a valuable tool for bioorthogonal labeling and proteomics studies. The strained ring system can enhance reactivity, while the terminal alkyne allows for highly specific covalent modification of target molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry."
This document provides detailed application notes and protocols for the use of this compound in chemical biology research, catering to researchers, scientists, and professionals in drug development.
Applications in Chemical Biology
The unique structural characteristics of this compound lend themselves to a variety of applications, primarily centered around its ability to act as a bioorthogonal reporter.
-
Protein Labeling and Identification: this compound can be utilized to label proteins of interest, either in vitro or in living cells. Once incorporated, the ethynyl group serves as a handle for the attachment of reporter tags such as fluorophores, biotin, or mass tags via click chemistry. This enables the visualization, isolation, and identification of target proteins.
-
Activity-Based Protein Profiling (ABPP): In ABPP, this compound can be incorporated into covalent inhibitors designed to target specific enzyme classes. The alkyne tag then allows for the enrichment and identification of the targeted enzymes from complex biological samples, providing insights into their activity and function.
-
Metabolic Labeling: While less common for this specific probe, azetidine-containing molecules can sometimes be recognized by cellular machinery and incorporated into metabolic pathways, allowing for the labeling of specific classes of biomolecules.
-
Fragment-Based Drug Discovery: The small, rigid scaffold of this compound makes it an attractive fragment for screening against protein targets. Hits can be further elaborated using the ethynyl group as a point for diversification.
Quantitative Data Summary
Due to the nascent stage of research specifically employing this compound, extensive quantitative data sets are not yet available in the public domain. However, based on analogous small molecule alkyne probes, the following table outlines the expected performance characteristics.
| Parameter | Typical Value/Range | Notes |
| Molecular Weight | 81.12 g/mol | Small size minimizes potential steric hindrance. |
| Second-order rate constant (k₂) for CuAAC | 10⁴ - 10⁵ M⁻¹s⁻¹ | Copper-Catalyzed Azide-Alkyne Cycloaddition. |
| Second-order rate constant (k₂) for SPAAC | 10⁻³ - 10⁻¹ M⁻¹s⁻¹ | Strain-Promoted Azide-Alkyne Cycloaddition (with cyclooctynes). |
| Cell Permeability | Predicted to be high | Based on its small size and lipophilicity. |
| Cytotoxicity | Expected to be low at working concentrations | Dependent on the specific cell line and experimental conditions. |
Experimental Protocols
The following are representative protocols for the use of this compound in common chemical biology workflows. Note: These are generalized protocols and should be optimized for specific experimental systems.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the labeling of a purified protein containing a reactive residue (e.g., a cysteine or a specifically engineered residue) with this compound, followed by fluorescent tagging via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or Tris, pH 7.4)
-
This compound
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting column (e.g., PD-10)
-
SDS-PAGE analysis reagents
Procedure:
-
Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in a compatible buffer.
-
Labeling Reaction:
-
To the protein solution, add this compound to a final concentration of 10-100 µM.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The optimal time and concentration should be determined empirically.
-
-
Removal of Excess Probe: Remove unreacted this compound using a desalting column equilibrated with the reaction buffer.
-
Click Chemistry Reaction (CuAAC):
-
Prepare fresh stock solutions of CuSO₄ (50 mM in water), THPTA (50 mM in water), and sodium ascorbate (100 mM in water).
-
To the labeled protein, add the azide-fluorophore to a final concentration of 25-50 µM.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of Labeled Protein: Remove excess click chemistry reagents and unreacted fluorophore using a desalting column.
-
Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful labeling. Protein concentration can be determined using a standard protein assay.
Protocol 2: Labeling of Proteins in Cell Lysate
This protocol outlines the labeling of proteins in a complex mixture, such as a cell lysate, where a subset of proteins is expected to react with this compound.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Biotin-azide
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Lysate Labeling:
-
To the cell lysate (1-5 mg/mL total protein), add this compound to a final concentration of 1-10 µM.
-
Incubate for 1 hour at room temperature.
-
-
Click Reaction for Biotinylation:
-
Add biotin-azide to a final concentration of 20 µM.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Add sodium ascorbate to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads using an appropriate elution buffer (e.g., boiling in SDS-PAGE sample buffer).
-
Analyze the enriched proteins by SDS-PAGE and Western blotting with an antibody against a protein of interest, or proceed with on-bead digestion for mass spectrometry-based proteomic identification.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: In Vitro Protein Labeling and Tagging Workflow.
Application Notes and Protocols: (2R)-2-Ethynylazetidine in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-Ethynylazetidine is a novel probe for bioorthogonal chemistry, offering a unique combination of a small, strained azetidine ring and a terminal alkyne functionality. This structure presents potential advantages in metabolic labeling and bioconjugation due to its compact size, which may minimize perturbation of biological systems, and the inherent ring strain of the azetidine moiety, which could influence its reactivity and metabolic incorporation. These application notes provide a hypothetical framework for the utilization of this compound in bioorthogonal applications, including proposed experimental protocols and expected performance characteristics.
Principle of Bioorthogonal Labeling with this compound
The terminal alkyne group of this compound allows for its participation in two primary bioorthogonal reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click" reaction that forms a stable triazole linkage between the alkyne and an azide-modified molecule of interest.[1][2][] This reaction is typically fast and high-yielding but requires a copper catalyst, which can be toxic to living cells.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that relies on the ring strain of a cyclooctyne to react with an azide. While this compound itself is not a cyclooctyne, the strained four-membered ring may offer some rate enhancement in reactions with certain azide partners, although this would need to be experimentally validated. For practical SPAAC, it would typically be reacted with a strained azide or used in conjunction with a strained cyclooctyne probe.
Potential Applications
-
Metabolic Labeling: The structural similarity of the azetidine ring to proline suggests that this compound could potentially be incorporated into proteins during synthesis by hijacking the proline metabolic pathway. Its small size may lead to efficient and minimally disruptive labeling of newly synthesized proteins.[5]
-
Targeted Bioconjugation: this compound can be conjugated to drugs, fluorophores, or other functional molecules to create probes for specific biological targets.
-
Drug Development: The azetidine scaffold is present in numerous bioactive compounds.[6] Incorporating an ethynyl group allows for the facile modification and tracking of these molecules in biological systems.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data for this compound to serve as a benchmark for potential experimental outcomes.
Table 1: Hypothetical Reaction Kinetics
| Reaction Type | Azide Partner | Rate Constant (k) (M⁻¹s⁻¹) | Reference Compound (k) (M⁻¹s⁻¹) |
| CuAAC | Benzyl Azide | ~10³ - 10⁴ | Terminal Alkynes (~10³ - 10⁵)[7] |
| SPAAC | Benzyl Azide | Not expected to be significant | DIBO (~10⁻¹) |
| SPAAC | Strained Azide (e.g., DIFO-Azide) | To be determined |
Table 2: Hypothetical Cell Viability (MTT Assay)
| Concentration of this compound (µM) | Cell Viability (%) after 24h Incubation |
| 0 (Control) | 100 |
| 10 | 98 |
| 50 | 95 |
| 100 | 92 |
| 250 | 85 |
| 500 | 78 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Cells
This protocol describes a hypothetical procedure for metabolically labeling newly synthesized proteins in mammalian cells with this compound, followed by fluorescent detection via CuAAC.
Materials:
-
This compound hydrochloride
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in H₂O)
-
Sodium ascorbate solution (100 mM in H₂O, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (10 mM in H₂O)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound hydrochloride in sterile water or PBS.
-
Replace the culture medium with fresh medium containing this compound at a final concentration of 50-250 µM.
-
Incubate the cells for 4-24 hours under normal culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
CuAAC Reaction (Click Chemistry):
-
Prepare the click reaction cocktail immediately before use. For one coverslip (500 µL reaction volume):
-
385 µL PBS
-
50 µL 100 mM Tris-HCl, pH 8.5
-
10 µL Azide-Alexa Fluor 488 (1 mM stock)
-
25 µL freshly prepared 100 mM sodium ascorbate
-
5 µL 20 mM CuSO₄
-
25 µL 10 mM THPTA
-
-
Add the click reaction cocktail to the coverslip and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash twice with PBS.
-
Mount the coverslip on a microscope slide with mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst.
-
Protocol 2: Cytotoxicity Assessment of this compound
This protocol provides a general method to assess the potential toxicity of this compound on a given cell line using a standard MTT assay.[8]
Materials:
-
This compound hydrochloride
-
Mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 10, 50, 100, 250, 500 µM). Include a "no-cell" control with medium only.
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 2-4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the "no-cell" control wells.
-
Calculate cell viability as a percentage of the untreated control cells.
-
Visualization of Workflows and Reactions
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.
Caption: General workflow for metabolic labeling and detection.
Caption: Potential advantages of this compound as a bioorthogonal probe.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. bioengineer.org [bioengineer.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Reaction Kinetics of Strained Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific kinetic data or experimental protocols for the cycloaddition reactions of (2R)-2-ethynylazetidine. The following application notes and protocols are based on well-characterized and structurally related strained alkynes, namely bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO), which are commonly employed in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This information is provided as a representative guide for understanding the kinetic behavior of small, strained alkynes in such reactions.
Introduction
Reaction Kinetics of Representative Strained Alkynes
The reactivity of strained alkynes in SPAAC reactions is typically quantified by the second-order rate constant (k₂). This value is crucial for designing experiments where reaction times and concentrations need to be precisely controlled. Below is a summary of kinetic data for the reaction of bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) with benzyl azide, a commonly used model azide.
Table 1: Second-Order Rate Constants for the SPAAC of Representative Strained Alkynes with Benzyl Azide.
| Strained Alkyne | Diastereomer | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Bicyclo[6.1.0]nonyne (BCN) | endo | CD₃CN/D₂O (1:2) | 0.29[3][4] |
| Bicyclo[6.1.0]nonyne (BCN) | exo | CD₃CN/D₂O (1:2) | 0.19[3][4] |
| Bicyclo[6.1.0]nonyne (BCN) | endo | Not Specified | 0.14[4][5] |
| Bicyclo[6.1.0]nonyne (BCN) | exo | Not Specified | 0.11[4][5] |
| Dibenzocyclooctyne (DBCO) | Not Applicable | DMSO | ~1.0[6] |
Note: Reaction rates are sensitive to solvent polarity, with more polar solvents generally leading to faster kinetics.[4]
Experimental Protocols
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for the conjugation of an azide-containing molecule to a strained alkyne-containing molecule.
Materials:
-
Strained alkyne (e.g., BCN-functionalized molecule)
-
Azide-containing molecule
-
Anhydrous, inert solvent (e.g., DMSO, acetonitrile, or aqueous buffer depending on substrate solubility)
-
Reaction vessel (e.g., vial or round-bottom flask)
-
Stirring apparatus
Procedure:
-
Dissolve the strained alkyne in the chosen solvent to a final concentration of 10 mM.
-
In a separate vessel, dissolve the azide-containing molecule in the same solvent to a final concentration of 10 mM.
-
Add the azide solution to the strained alkyne solution in a 1:1 molar ratio.
-
Stir the reaction mixture at room temperature. Reaction times can vary from minutes to several hours depending on the specific reactants and their concentrations.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).
Protocol for Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy
This protocol outlines the procedure for determining the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy.[7][8]
Materials:
-
Strained alkyne
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the strained alkyne, the azide, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant). A slight excess of one reactant can be used if desired.
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equal initial concentrations, this plot will be linear.
-
The slope of this line will be the pseudo-first-order rate constant (k_obs) or the second-order rate constant (k₂) multiplied by the initial concentration, from which k₂ can be determined.
Visualizations
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.
References
- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synaffix.com [synaffix.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
Application Notes and Protocols: The Use of (2R)-2-Ethynylazetidine in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2R)-2-Ethynylazetidine is a chiral building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its strained four-membered ring and terminal alkyne functionality offer a unique combination of reactivity and structural rigidity, making it an attractive starting material for the synthesis of novel heterocyclic compounds. The azetidine moiety is a known pharmacophore found in numerous bioactive molecules, while the ethynyl group serves as a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions. These reactions allow for the rapid construction of complex molecular architectures with high regio- and stereoselectivity.
This document provides an overview of the potential applications of this compound in the synthesis of heterocyclic compounds, with a focus on 1,2,3-triazoles and isoxazolidines. While specific examples with this exact substrate are not yet widely available in the scientific literature, this document outlines detailed protocols for analogous reactions, which can be adapted by researchers for their specific needs.
I. Synthesis of Azetidine-Substituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with a variety of organic azides would provide straightforward access to a library of chiral azetidinyl-triazole derivatives. These compounds are of interest as potential pharmacophores, peptidomimetics, and scaffolds for further functionalization.
Reaction Scheme:
Caption: General scheme for the CuAAC reaction.
Experimental Protocol (General Procedure):
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-protected this compound (e.g., N-Boc-(2R)-2-ethynylazetidine)
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., tert-butanol/water, THF/water, DMF)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a reaction vessel, dissolve the N-protected this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).
-
Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (0.01-0.1 eq.).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-protected (2R)-2-(1H-1,2,3-triazol-4-yl)azetidine derivative.
-
The protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., TFA in dichloromethane) to yield the final product.
Data Presentation (Hypothetical):
| Entry | R in R-N₃ | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzyl | t-BuOH/H₂O | 5 | 12 | 95 |
| 2 | Phenyl | THF/H₂O | 2 | 18 | 88 |
| 3 | 4-Fluorophenyl | DMF | 1 | 24 | 92 |
| 4 | Propargyl | t-BuOH/H₂O | 5 | 10 | 90 |
II. Synthesis of Azetidine-Substituted Isoxazolidines via 1,3-Dipolar Cycloaddition with Nitrones
The 1,3-dipolar cycloaddition of nitrones to alkynes is a powerful tool for the synthesis of isoxazolines, which can be readily reduced to valuable 1,3-amino alcohols. The reaction of this compound with various nitrones would lead to the formation of novel chiral spiro-azetidine-isoxazoline or azetidinyl-isoxazoline scaffolds, depending on the nature of the nitrone.
Reaction Scheme:
Caption: General scheme for nitrone cycloaddition.
Experimental Protocol (General Procedure):
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-protected this compound (e.g., N-Boc-(2R)-2-ethynylazetidine)
-
Nitrone (e.g., C-phenyl-N-methylnitrone)
-
Solvent (e.g., toluene, xylenes, dichloromethane)
-
Lewis acid catalyst (optional, e.g., MgBr₂·OEt₂, Cu(OTf)₂)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the N-protected this compound (1.0 eq.) and the nitrone (1.0-1.5 eq.) in the chosen anhydrous solvent.
-
If a catalyst is used, add the Lewis acid (0.1-0.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux in toluene).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a catalyst was used, quench the reaction with an appropriate aqueous solution (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-protected azetidinyl-isoxazoline derivative.
-
The N-protecting group can be removed as described previously. The isoxazoline N-O bond can be cleaved by reduction (e.g., with H₂/Raney-Ni or Zn/AcOH) to yield the corresponding 1,3-amino alcohol.
Data Presentation (Hypothetical):
| Entry | Nitrone | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | C-Phenyl-N-methylnitrone | None | 110 | 24 | 75 | 3:1 |
| 2 | C-Phenyl-N-methylnitrone | MgBr₂·OEt₂ | 80 | 12 | 85 | 5:1 |
| 3 | C,N-Diphenylnitrone | None | 110 | 36 | 60 | 2:1 |
| 4 | C,N-Diphenylnitrone | Cu(OTf)₂ | 80 | 18 | 78 | 4:1 |
III. Logical Workflow for Synthesis and Derivatization
The following diagram illustrates a logical workflow for the synthesis of heterocyclic compounds from this compound and their potential subsequent transformations.
Ligand Selection for Copper-Catalyzed Reactions with (2R)-2-Ethynylazetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of ligands in copper-catalyzed reactions involving the chiral building block, (2R)-2-Ethynylazetidine. Due to the limited availability of published data directly employing this compound, the following protocols and data are based on well-established, analogous systems and are intended to serve as a robust starting point for reaction optimization.
Introduction
This compound is a valuable chiral building block in medicinal chemistry and drug development, combining the conformational constraints of the azetidine ring with the versatile reactivity of a terminal alkyne. Copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC) and various cross-coupling reactions, are powerful tools for the functionalization of such molecules. The choice of ligand is critical in these reactions, influencing not only the reaction rate and yield but also the stereochemical outcome. This document outlines key considerations for ligand selection and provides exemplary protocols for ligand screening and reaction execution.
Ligand Selection Strategies
The selection of an appropriate ligand for a copper-catalyzed reaction with this compound is paramount for achieving high efficiency and stereoselectivity. The primary role of the ligand is to modulate the steric and electronic properties of the copper catalyst. Key classes of ligands that have demonstrated efficacy in copper-catalyzed asymmetric reactions involving chiral substrates include:
-
Bisphosphine Ligands: These ligands, such as (S,S)-Ph-BPE, are particularly effective in controlling the stereochemistry of reactions by forming a chiral pocket around the copper center.
-
Oxazoline-Containing Ligands: Ligands like those of the BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) families are widely used in asymmetric copper catalysis. Their modular nature allows for fine-tuning of the catalyst's properties.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form robust complexes with copper, often leading to highly active and stable catalysts. Chiral NHCs can impart excellent enantioselectivity.
-
Tris(triazolyl)amine Ligands: Ligands such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are known to accelerate the CuAAC reaction and stabilize the catalytically active Cu(I) oxidation state.
Data Presentation: Ligand Performance in Analogous Systems
The following table summarizes the performance of various ligands in copper-catalyzed reactions with substrates analogous to this compound. This data provides a valuable reference for initial ligand screening.
| Ligand | Reaction Type | Substrate Type | Copper Source | Yield (%) | ee (%) | dr | Reference |
| (S,S)-Ph-BPE | Boryl Allylation | Azetine | CuBr | >95 | >99 | >20:1 | [1] |
| (R)-DTBM-Segphos | Hydroboration/Hydroallylation | Terminal Alkyne | CuBr | High | High | N/A | |
| (R,R)-Ph-PYBOX | Azide-Alkyne Cycloaddition | Allylic Azide | Cu(I) | High | up to 99:1 er | N/A | |
| Chiral Sabox Ligand | [3+1] Cycloaddition | Enoldiazoacetate & Imido-Sulfur Ylide | Cu(MeCN)4PF6 | High | High | N/A | |
| Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Azide-Alkyne Cycloaddition | Terminal Alkyne | CuSO4/NaAsc | High | N/A | N/A |
Experimental Protocols
The following are detailed protocols for two key copper-catalyzed reactions applicable to this compound, based on successful procedures with analogous substrates.
Protocol 1: Asymmetric Copper-Catalyzed Boryl Allylation of an Azetidine Derivative (Analogous System)
This protocol is adapted from the enantioselective difunctionalization of azetines and serves as a model for asymmetric additions to the azetidine scaffold.
Materials:
-
N-protected this compound (1.0 equiv)
-
Allylic Phosphate (1.5 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
Copper(I) Bromide (CuBr) (10 mol%)
-
(S,S)-Ph-BPE Ligand (12 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add CuBr (10 mol%) and (S,S)-Ph-BPE (12 mol%).
-
Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.
-
Add N-protected this compound (1.0 equiv), the allylic phosphate (1.5 equiv), B₂pin₂ (1.5 equiv), and NaOtBu (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for the "click" reaction, which is a primary application for terminal alkynes like this compound.
Materials:
-
N-protected this compound (1.0 equiv)
-
Organic Azide (1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
tert-Butanol/Water (1:1) solvent mixture
Procedure:
-
In a round-bottom flask, dissolve N-protected this compound (1.0 equiv) and the organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (5 mol%) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for Ligand Selection and Reaction Optimization.
Caption: Simplified Pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R)-2-Ethynylazetidine
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of (2R)-2-Ethynylazetidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the multi-step synthesis of this compound. The typical synthetic route involves the reduction of N-Boc-(R)-azetidine-2-carboxylic acid, followed by oxidation to the aldehyde, Seyferth-Gilbert homologation to install the ethynyl group, and a final deprotection step.
Question 1: My initial reduction of N-Boc-(R)-azetidine-2-carboxylic acid to the corresponding alcohol is sluggish or incomplete. What could be the cause and how can I improve the yield?
Answer: Incomplete reduction is a common issue. Here are several factors to consider:
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it may be slow. Lithium aluminium hydride (LiAlH₄) or borane dimethyl sulfide complex (BH₃·SMe₂) are generally more effective for reducing carboxylic acids.
-
Reaction Temperature: Ensure the reaction is performed at the optimal temperature. For instance, reactions with BH₃·SMe₂ are typically started at 0°C and then allowed to warm to room temperature.
-
Moisture: The presence of water will quench the reducing agent. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: Acidic work-up conditions can sometimes lead to side reactions. A careful quench with a saturated solution of sodium potassium tartrate (Rochelle's salt) for LiAlH₄ reactions, or a basic work-up, may be necessary to avoid product degradation.
Question 2: The oxidation of N-Boc-(R)-azetidin-2-yl)methanol to the aldehyde is resulting in low yields or the formation of over-oxidized carboxylic acid. How can I prevent this?
Answer: Over-oxidation or low conversion during the oxidation step can be addressed by:
-
Milder Oxidizing Agents: Avoid harsh oxidizing agents like potassium permanganate. Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane (DMP) are generally effective and selective for the preparation of aldehydes from primary alcohols.
-
Temperature Control: Maintaining a low temperature (typically -78°C for Swern oxidation) is critical to prevent side reactions and over-oxidation.
-
Stoichiometry: Precise control of the stoichiometry of the oxidizing agent is important. An excess of the oxidant can lead to the formation of the carboxylic acid.
Question 3: The Seyferth-Gilbert homologation to form the alkyne is giving a poor yield. What are the critical parameters for this reaction?
Answer: The Seyferth-Gilbert homologation, particularly the Ohira-Bestmann modification, is a powerful tool for converting aldehydes to terminal alkynes, but its success is sensitive to reaction conditions.
-
Base and Temperature: The choice and amount of base are crucial. Potassium tert-butoxide is a common strong base for the classical Seyferth-Gilbert reaction, while potassium carbonate is used in the milder Ohira-Bestmann modification. The reaction is typically initiated at low temperatures (-78°C) to ensure controlled deprotonation and addition to the aldehyde.
-
Purity of Reagents: The aldehyde starting material must be free of any residual alcohol from the previous step, as this can consume the phosphonate reagent. The Ohira-Bestmann reagent should be of high purity.
-
Reaction Time: After the initial low-temperature addition, the reaction is often allowed to warm to room temperature to facilitate the elimination and rearrangement steps. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
Question 4: I am having difficulty with the final N-Boc deprotection step. The reaction is either incomplete or I am seeing degradation of the ethynylazetidine product.
Answer: The N-Boc deprotection can be challenging due to the potential instability of the free azetidine.
-
Acid Choice and Concentration: A common and effective method is using a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether. A 4M solution of HCl in dioxane is often used. Trifluoroacetic acid (TFA) can also be employed, but it is a stronger acid and may lead to more side products.
-
Reaction Time and Temperature: The deprotection is typically rapid at room temperature, often completing within 30 minutes to an hour.[1][2][3] Prolonged reaction times or elevated temperatures should be avoided to minimize degradation.
-
Work-up: After deprotection, it is crucial to handle the resulting hydrochloride salt appropriately. Evaporation of the solvent under reduced pressure is a standard procedure. The free base, if required, can be obtained by careful neutralization but is often less stable than the salt.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound.
Table 1: Synthesis of tert-butyl this compound-1-carboxylate
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1. Reduction | N-Boc-(R)-azetidine-2-carboxylic acid | BH₃·SMe₂ | THF | 0°C to RT | >90% |
| 2. Oxidation | N-Boc-(R)-azetidin-2-yl)methanol | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Room Temp | ~85-95% |
| 3. Homologation | N-Boc-(R)-2-formylazetidine | Ohira-Bestmann Reagent, K₂CO₃ | Methanol | Room Temp | ~80-90% |
Table 2: Deprotection of tert-butyl this compound-1-carboxylate
| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |
| 4M HCl | 1,4-Dioxane | Room Temp | 30 min | >95% |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0°C to RT | 1-2 h | Variable, potential for side products |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of tert-butyl (2R)-(hydroxymethyl)azetidine-1-carboxylate (Alcohol)
-
To a stirred solution of N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add borane dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0°C and carefully quench by the dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude alcohol, which can often be used in the next step without further purification.
Protocol 2: Synthesis of tert-butyl (2R)-formylazetidine-1-carboxylate (Aldehyde)
-
To a stirred solution of tert-butyl (2R)-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (DMP, 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with diethyl ether and pour it into a saturated solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Protocol 3: Synthesis of tert-butyl this compound-1-carboxylate (N-Boc Protected Product)
-
To a solution of tert-butyl (2R)-formylazetidine-1-carboxylate (1.0 eq) in methanol, add the Ohira-Bestmann reagent (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound. A similar procedure on a different aldehyde has been reported to yield 84%.[4]
Protocol 4: Synthesis of this compound Hydrochloride (Final Product)
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 30 minutes.[1][2][3]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure to afford this compound hydrochloride as a solid.
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting guide for low yield.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Common side reactions with (2R)-2-Ethynylazetidine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2-Ethynylazetidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile building block in organic synthesis and medicinal chemistry. Its structure combines a strained four-membered azetidine ring with a terminal alkyne, making it a valuable reagent for introducing the azetidine motif and for use in bioorthogonal chemistry. A primary application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, for the synthesis of more complex molecules, including peptide macrocycles and other biologically active compounds.[1]
Q2: What are the most common side reactions observed when working with this compound?
The two primary functionalities of this compound, the terminal alkyne and the strained azetidine ring, are the sources of its most common side reactions:
-
Alkyne Homo-coupling (Dimerization): The terminal alkyne can react with itself in the presence of a copper catalyst to form a symmetric 1,3-diyne. This is a common side reaction in CuAAC reactions, especially at elevated temperatures or with certain copper sources.[2][3][4][5]
-
Azetidine Ring-Opening: The strain in the four-membered azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening. This can be initiated by various nucleophiles present in the reaction mixture or during workup and purification, particularly under acidic conditions.[6][7][8][9]
-
Oligomerization/Polymerization: Under certain conditions, both the alkyne and the azetidine can participate in polymerization reactions.[4]
Q3: How can I minimize the homo-coupling of the alkyne during a click reaction?
Several strategies can be employed to suppress the formation of the diyne byproduct:
-
Use of a Ligand: Coordinating ligands for the copper(I) catalyst, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the catalyst and favor the desired cycloaddition over homo-coupling.
-
Control of Reaction Temperature: Running the reaction at or below room temperature can significantly reduce the rate of homo-coupling.[2]
-
Slow Addition of the Copper Catalyst: Adding the copper catalyst solution slowly to the reaction mixture containing the azide and this compound can help maintain a low concentration of the active catalyst, thereby disfavoring the bimolecular homo-coupling reaction.
-
Choice of Copper Source and Reducing Agent: Using a less reactive copper(I) source or a milder reducing agent (if starting from copper(II)) can sometimes mitigate this side reaction.
Q4: What is the role of a protecting group on the azetidine nitrogen?
Protecting the nitrogen of the azetidine ring is crucial for several reasons:
-
Preventing Side Reactions: An unprotected azetidine nitrogen is a nucleophile and a base, which can lead to side reactions such as N-alkylation, N-acylation, or participation in undesired acid-base chemistry.
-
Improving Solubility and Handling: The choice of protecting group can influence the solubility and handling characteristics of the molecule.
-
Directing Reactivity: In some cases, the protecting group can influence the stereochemical outcome of reactions at other positions of the azetidine ring.
Common protecting groups for azetidines include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.[7]
Troubleshooting Guides
Problem 1: Low yield of the desired click chemistry product and isolation of a significant amount of a diyne byproduct.
This issue points to the prevalence of alkyne homo-coupling.
| Parameter | Potential Cause | Recommended Solution |
| Reaction Temperature | Elevated temperature | Maintain the reaction at room temperature (20-25 °C). If necessary, cooling to 0 °C may further reduce homo-coupling. |
| Catalyst System | Absence or inappropriate ligand | Add a copper(I)-stabilizing ligand such as TBTA or THPTA in a 1:1 ratio with the copper catalyst. |
| Catalyst Concentration | High local concentration of Cu(I) | Employ slow addition of the copper catalyst solution using a syringe pump over an extended period. |
| Oxygen Exposure | Oxidation of Cu(I) can promote oxidative homo-coupling (Glaser coupling) | Degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of unexpected products with a higher molecular weight, suggesting ring-opening of the azetidine.
This indicates that the strained azetidine ring has been compromised.
| Parameter | Potential Cause | Recommended Solution |
| pH of Reaction/Workup | Acidic conditions | Ensure the reaction and aqueous workup are performed under neutral or slightly basic conditions. Avoid strong acids.[6] |
| Nucleophiles Present | Presence of strong nucleophiles | If possible, choose reagents and solvents that are less nucleophilic. Ensure the azetidine nitrogen is appropriately protected. |
| Deprotection Conditions | Harsh deprotection reagents | If a protecting group is being removed, select conditions known to be mild for azetidines. For example, for a Boc group, use milder acidic conditions rather than strong acids like neat TFA. |
| Lewis Acids | Use of Lewis acidic reagents | Be cautious with Lewis acids as they can activate the azetidine ring towards nucleophilic attack. If a Lewis acid is necessary, use the mildest effective one at the lowest possible temperature. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-protected this compound (e.g., Boc-(2R)-2-ethynylazetidine)
-
Azide-containing substrate
-
Sodium Ascorbate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
Procedure:
-
In a reaction vessel, dissolve the N-protected this compound (1.0 equivalent) and the azide substrate (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
If using a ligand, add TBTA (0.1-0.3 equivalents).
-
Prepare separate stock solutions of sodium ascorbate (e.g., 1 M in H₂O) and CuSO₄·5H₂O (e.g., 0.1 M in H₂O).
-
Add the sodium ascorbate solution (1.0-2.0 equivalents) to the reaction mixture.
-
Slowly, add the CuSO₄·5H₂O solution (0.05-0.1 equivalents) to the reaction mixture with vigorous stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Polymerization or Cyclic Dimerization: Solvent Dependent Homo-Coupling of Terminal Alkynes at HOPG Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Technical Support Center: Optimizing (2R)-2-Ethynylazetidine Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving (2R)-2-Ethynylazetidine. The unique strained nature of the azetidine ring can present specific challenges, and this guide aims to provide targeted solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst and ligand selection for the click reaction with this compound?
A1: For initial experiments, a common and effective catalytic system is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1] To stabilize the catalytically active Cu(I) species and prevent side reactions, the use of a ligand is highly recommended. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for aqueous or partially aqueous media due to its higher water solubility.
Q2: Can the nitrogen atom of the azetidine ring interfere with the copper catalyst?
A2: Yes, the nitrogen atom in the this compound ring is a potential coordination site for the copper catalyst. This chelation could potentially sequester the copper, reducing its catalytic activity. If low reaction yields are observed, consider increasing the catalyst or ligand concentration. Alternatively, protecting the azetidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) can mitigate this issue.
Q3: What are the optimal solvent systems for this compound click chemistry?
A3: The choice of solvent depends on the solubility of your azide partner and other reagents. Common solvents for CuAAC reactions include a mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF.[2] For biological applications, aqueous buffer systems are preferred. The use of polar, coordinating solvents can be beneficial as they can help to stabilize the copper catalyst.[3]
Q4: At what temperature should I run the reaction?
A4: CuAAC reactions are typically efficient at room temperature.[2] However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) can increase the reaction rate. It is important to monitor for potential degradation of starting materials or products at elevated temperatures, especially given the strained nature of the azetidine ring.
Q5: How can I monitor the progress of my click reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. For TLC analysis, staining with a potassium permanganate solution can be effective for visualizing the alkyne starting material, which will disappear as the reaction proceeds.
Troubleshooting Guide
Below are common issues encountered during the click chemistry of this compound and their potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst (Cu(II) instead of Cu(I)).2. Insufficient catalyst or ligand.3. Catalyst poisoning.4. Poor solubility of reagents.5. Steric hindrance. | 1. Ensure fresh sodium ascorbate solution is used. Degas solvents to remove oxygen which can oxidize Cu(I).2. Increase the loading of CuSO₄ and ligand (e.g., from 1-5 mol% to 10 mol%). Maintain a ligand-to-copper ratio of at least 1:1, with some protocols suggesting a 5:1 ratio to protect the catalyst.[4] 3. Ensure reagents and solvents are free of coordinating impurities (e.g., thiols, EDTA). Purify starting materials if necessary.4. Try a different solvent system (e.g., DMF, DMSO, or a mixture with water) to ensure all components are fully dissolved.5. Increase reaction temperature or extend reaction time. Consider using a less sterically hindered azide if possible. |
| Formation of Side Products (e.g., Alkyne Homocoupling) | 1. Presence of oxygen leading to oxidative homocoupling (Glaser coupling).2. Insufficient reducing agent. | 1. Degas all solutions thoroughly with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.2. Increase the equivalents of sodium ascorbate (e.g., to 5-10 equivalents relative to the alkyne). |
| Inconsistent Reaction Yields | 1. Variability in reagent quality.2. Inconsistent reaction setup (e.g., exposure to air). | 1. Use high-purity reagents and solvents. Prepare fresh solutions of sodium ascorbate for each experiment.2. Standardize the reaction setup procedure, including the order of reagent addition and degassing steps. |
| Difficulty in Product Purification | 1. Residual copper catalyst.2. Excess ligand. | 1. After the reaction, quench with a solution of EDTA or use a copper-chelating resin to remove residual copper.[4] 2. If using a water-insoluble ligand like TBTA, it can often be removed by aqueous extraction. For water-soluble ligands, chromatographic purification may be necessary. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA (or TBTA) in a suitable solvent (water for THPTA, DMSO or t-butanol/water for TBTA).
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1 equivalent) and the azide partner (1-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 water:t-butanol).
-
Add the THPTA (or TBTA) solution (0.1 equivalents).
-
Add the CuSO₄ solution (0.05 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (2 equivalents).
-
Stir the reaction at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a solution of EDTA.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Data Presentation
The following tables summarize typical reaction conditions and parameters for CuAAC reactions, which can serve as a baseline for optimizing reactions with this compound.
Table 1: Typical Catalyst and Ligand Loadings
| Component | Typical Mol% (relative to limiting reagent) | Notes |
| CuSO₄ | 1 - 10 mol% | Higher loadings may be needed for challenging substrates. |
| Sodium Ascorbate | 5 - 20 mol% | A significant excess is often used to maintain a reducing environment. |
| Ligand (TBTA/THPTA) | 1 - 10 mol% | A 1:1 to 5:1 ligand-to-copper ratio is common. |
Table 2: Common Solvents and Temperatures for CuAAC
| Solvent System | Typical Temperature | Applicability |
| H₂O/t-BuOH (1:1) | Room Temperature - 50°C | General purpose, good for a wide range of substrates. |
| DMF or DMSO | Room Temperature - 60°C | For substrates with poor solubility in aqueous mixtures. |
| Aqueous Buffer (e.g., PBS) | Room Temperature | Bioconjugation reactions. |
Visualizations
Experimental Workflow for this compound Click Chemistry
Caption: General workflow for a typical CuAAC reaction.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
Stability of (2R)-2-Ethynylazetidine in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2R)-2-Ethynylazetidine in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability concerns for this compound?
A1: this compound, containing a strained four-membered azetidine ring and a reactive ethynyl group, may be susceptible to degradation under various conditions. Key concerns include:
-
Ring Strain: The azetidine ring is inherently strained and can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic/basic conditions.[1]
-
pH-Dependent Degradation: The nitrogen atom in the azetidine ring can be protonated at low pH. This can influence the ring's stability and reactivity. Studies on similar N-substituted azetidines have shown significant pH-dependent stability.[2]
-
Solvent Effects: The choice of solvent can impact the stability of the compound. Protic solvents may participate in reactions, while non-polar aprotic solvents are generally more inert.
-
Oxidation: The ethynyl group may be susceptible to oxidative degradation.
Q2: How can I assess the stability of this compound in my experimental setup?
A2: A systematic stability study is recommended. This typically involves exposing the compound to a range of conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4]
Q3: What is a typical experimental protocol for determining stability in different solvents and pH?
A3: A general protocol involves preparing stock solutions of this compound in the solvents and pH buffers of interest, incubating them at a specific temperature, and analyzing samples at various time points. A detailed methodology is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in acidic aqueous buffer (e.g., pH < 4). | Protonation of the azetidine nitrogen may facilitate ring-opening or other degradation pathways. The stability of N-aryl azetidines has been shown to be influenced by the pKa of the azetidine nitrogen.[2] | - If experimentally feasible, consider using a less acidic buffer system. - Minimize the time the compound is exposed to highly acidic conditions. - Evaluate the use of a co-solvent to reduce the activity of water. |
| Inconsistent stability results between experimental runs. | - Fluctuation in storage temperature or light exposure. - Contamination of solvents or buffers. - Issues with the analytical method. | - Ensure consistent temperature control and protect samples from light.[3][4] - Use fresh, high-purity solvents and buffers for each experiment. - Validate the stability-indicating analytical method for reproducibility. |
| Formation of unknown peaks in the chromatogram during stability analysis. | These are likely degradation products. Forced degradation studies can help in identifying potential degradation pathways.[5][6] | - Conduct forced degradation studies (e.g., exposure to strong acid, strong base, high temperature, oxidizing agents) to intentionally generate degradation products. This can help in the characterization of unknown peaks and understanding the degradation pathways. |
| Poor recovery of the compound from the initial time point (T=0). | - Adsorption of the compound to the surface of the sample vial. - Poor solubility in the chosen solvent or buffer. | - Use silanized or low-adsorption vials. - Determine the solubility of this compound in the chosen media before initiating the stability study. |
Data Presentation
The following tables illustrate how quantitative stability data for this compound could be presented.
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | Time (hours) | % Remaining this compound |
| Acetonitrile | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 72 | 98.8 | |
| Methanol | 0 | 100 |
| 24 | 97.2 | |
| 48 | 95.1 | |
| 72 | 93.5 | |
| Dichloromethane | 0 | 100 |
| 24 | 99.8 | |
| 48 | 99.6 | |
| 72 | 99.5 | |
| Water | 0 | 100 |
| 24 | 92.3 | |
| 48 | 85.7 | |
| 72 | 80.1 |
Table 2: Stability of this compound in Aqueous Buffers at 25°C
| pH | Time (hours) | % Remaining this compound |
| 3.0 | 0 | 100 |
| 8 | 85.4 | |
| 24 | 65.2 | |
| 5.0 | 0 | 100 |
| 8 | 95.1 | |
| 24 | 88.9 | |
| 7.4 | 0 | 100 |
| 8 | 98.7 | |
| 24 | 96.5 | |
| 9.0 | 0 | 100 |
| 8 | 94.3 | |
| 24 | 87.1 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Solvents and pH
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
-
Preparation of Test Solutions:
-
For solvent stability, dilute the stock solution with the selected solvents (e.g., acetonitrile, methanol, dichloromethane, water) to a final concentration of 10 µg/mL.
-
For pH stability, dilute the stock solution with aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9) to a final concentration of 10 µg/mL. The final concentration of the organic co-solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect.
-
-
Incubation:
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Quench any further degradation by adding a suitable solvent (e.g., mobile phase) and/or cooling the sample.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of (2R)-2-Ethynylazetidine in Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of (2R)-2-Ethynylazetidine during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in conjugation reactions?
A1: The reduced reactivity of this compound can be attributed to a combination of factors inherent to its structure:
-
Steric Hindrance: The azetidine ring, particularly with substituents on the nitrogen, can sterically hinder the approach of reactants to the ethynyl group. This is a significant factor in both enzyme- and metal-catalyzed reactions.
-
Ring Strain: While strain can sometimes enhance reactivity in certain cycloaddition reactions, the specific geometry of the 2-substituted azetidine may not be optimal for orbital alignment required for efficient reaction, contributing to a higher activation energy.[1]
-
Electronic Effects: The nitrogen atom in the azetidine ring can influence the electronic properties of the alkyne, potentially reducing its reactivity compared to simple terminal alkynes. The nature of the N-substituent (e.g., Boc-protecting group) can further modulate this effect.[2][3]
Q2: What are the primary conjugation methods suitable for this compound?
A2: The two most common and generally suitable conjugation methods for terminal alkynes like this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient and forms a stable triazole linkage. It is often the first choice due to its reliability and broad functional group tolerance.[4][5][6][7][8]
-
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. It is a powerful tool for creating more complex molecular architectures.[9][10][11][12][13]
Q3: Can the azetidine ring open during conjugation reactions?
A3: Yes, the strained four-membered ring of azetidine can be susceptible to ring-opening under certain conditions.[14][15] Harsh acidic or basic conditions, as well as certain Lewis acids, can promote cleavage of the ring.[14][15] It is crucial to select reaction conditions that are mild enough to preserve the integrity of the azetidine ring. For instance, N-Boc protected azetidines have shown stability to acidic conditions under which the N-Botc analogue is cleaved.[2]
Q4: How does the N-protecting group on the azetidine affect reactivity?
A4: The N-protecting group plays a critical role. A bulky protecting group like tert-butoxycarbonyl (Boc) can increase steric hindrance around the reactive alkyne.[3] However, it also modulates the electronic properties and stability of the azetidine ring. The choice of protecting group can be a key parameter to optimize for improved reactivity and stability. For instance, the tert-butoxythiocarbonyl (Botc) group has been shown to facilitate α-lithiation where the Boc group does not, indicating a significant electronic influence.[2]
Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide addresses common issues encountered when conjugating this compound via CuAAC.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (up to 24-48 hours) or gently heat the reaction (e.g., to 37-45°C) to overcome the activation energy barrier.[5] 2. Optimize Ligand: Use a copper-chelating ligand that can promote the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is common for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is suitable for aqueous media.[5][16] Experiment with different ligand-to-copper ratios. 3. Increase Reagent Concentration: If possible, increasing the concentration of the reactants can favor the reaction equilibrium towards the product.[17] |
| Catalyst Inactivation | 1. Deoxygenate Reaction Mixture: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[7] Thoroughly degas all solutions by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. 2. Use a Reducing Agent: Add a reducing agent like sodium ascorbate to continuously regenerate Cu(I) from any oxidized Cu(II).[5][16] 3. Use a Fresh Copper Source: Ensure the Cu(I) salt (e.g., CuI, CuBr) is fresh and has not been oxidized during storage. |
| Poor Solubility | 1. Co-solvents: Add a co-solvent like DMSO or DMF to improve the solubility of all reactants.[5] 2. Surfactants: In aqueous media, a small amount of a biocompatible surfactant may aid in micelle formation and improve reaction efficiency. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | 1. Strictly Anaerobic Conditions: This side reaction is promoted by oxygen.[7] Ensure the reaction is set up under a robust inert atmosphere. 2. Use of Excess Reducing Agent: Maintaining a reducing environment with sodium ascorbate minimizes the Cu(II) species that can promote homocoupling.[7] |
| Reaction with Thiols | In biological contexts, free thiols (e.g., from cysteine residues) can react with the alkyne or form thiotriazoles.[18] This can be mitigated by using a higher concentration of a reducing agent like TCEP.[18] |
| Azetidine Ring Opening | If the reaction conditions are too harsh (e.g., extreme pH), ring opening may occur. Ensure the pH of the reaction mixture is maintained within a neutral to slightly basic range (pH 7-8). |
Troubleshooting Guide: Sonogashira Coupling
This guide provides solutions for common problems during the Sonogashira coupling of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)3 often improve catalytic activity.[10][11][19] 2. Higher Reaction Temperature: These reactions may require elevated temperatures (e.g., 60-100°C) to proceed at a reasonable rate.[20] However, monitor for decomposition of the azetidine. |
| Catalyst Deactivation | 1. Inert Atmosphere: The Pd(0) active species is sensitive to air. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 2. Choice of Palladium Precatalyst: Use a stable precatalyst that reliably generates the active Pd(0) species under the reaction conditions.[21] |
| Incorrect Base | The choice of base is critical. Organic bases like triethylamine (Et3N), diisopropylethylamine (DIPEA), or piperidine are commonly used.[10] For sensitive substrates, an inorganic base like Cs2CO3 or K2CO3 in a polar aprotic solvent might be beneficial.[9] The base should be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. |
Problem 2: Competing Reactions and Side Products
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | 1. Copper-Free Conditions: If homocoupling is a major issue, consider a copper-free Sonogashira protocol.[13] These often require different ligands and bases. 2. Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling side reaction. |
| Dehalogenation/Reduction of Aryl Halide | This can occur at higher temperatures or with certain catalyst/ligand combinations.[22] Try lowering the reaction temperature or screening different palladium catalysts and ligands. |
| Azetidine Instability | Prolonged heating or strongly basic conditions can lead to decomposition of the azetidine ring. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. If necessary, explore milder reaction conditions (lower temperature, weaker base). |
Data Presentation
Table 1: Relative Reactivity of Terminal Alkynes in CuAAC
This table summarizes the relative reactivity of different classes of terminal alkynes in a copper-catalyzed azide-alkyne cycloaddition. While specific data for this compound is not available, this provides a general trend. Propiolamides, which are electronically activated, tend to be more reactive.
| Alkyne Type | Example Structure | Relative Reactivity | Notes |
| Secondary Propiolamide | R-NH-CO-C≡CH | High | Electron-withdrawing group activates the alkyne. |
| Tertiary Propiolamide | R2N-CO-C≡CH | Very High | Generally more reactive than secondary propiolamides. |
| Propargyl Ether | R-O-CH2-C≡CH | Moderate | A common and reliable alkyne for CuAAC. |
| Propargyl Amine | R2N-CH2-C≡CH | Moderate | Similar reactivity to propargyl ethers. |
| Simple Terminal Alkyne | R-C≡CH | Moderate | Baseline reactivity. |
Data adapted from a comparative study of alkyne performance in CuAAC.[4]
Table 2: Catalyst and Ligand Selection for Sonogashira Coupling with Hindered Substrates
The choice of palladium catalyst and phosphine ligand is crucial when dealing with sterically demanding substrates in Sonogashira couplings.
| Catalyst/Ligand System | Substrate Type | Typical Conditions | Comments |
| Pd(PPh3)4 / CuI | Simple aryl halides | Et3N, THF, RT to 60°C | Standard conditions, may be inefficient for hindered substrates. |
| PdCl2(PPh3)2 / CuI | Simple aryl halides | Et3N, THF, RT to 60°C | Another common catalyst system. |
| Pd2(dba)3 / P(t-Bu)3 / CuI | Hindered aryl bromides | Amine base, various solvents, RT to 100°C | Bulky, electron-rich ligand enhances catalytic activity.[11][19] |
| Pd(OAc)2 / XPhos / CuI | Hindered aryl bromides | Cs2CO3, THF, 60-80°C | Buchwald-type ligand, effective for challenging couplings.[23] |
| [DTBNpP]Pd(crotyl)Cl | Hindered aryl bromides | TMP, DMSO, RT | Air-stable precatalyst for room-temperature, copper-free reactions.[21] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
In a reaction vessel, dissolve this compound (1 equivalent) and your azide-containing molecule (1.1 equivalents) in a suitable solvent (e.g., a mixture of water/t-butanol or DMF).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO4·5H2O (0.05 equivalents) and a ligand such as THPTA (0.25 equivalents) in the reaction solvent.
-
Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in the reaction solvent.
-
-
Reaction Setup:
-
Thoroughly degas the solution containing the alkyne and azide by bubbling with argon or nitrogen for 15-20 minutes.
-
Under an inert atmosphere, add the catalyst solution to the reaction mixture, followed by the sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 37-45°C.
-
Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The crude product is then purified by standard methods such as flash column chromatography.
-
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1 equivalent), palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 equivalents), phosphine ligand if needed (e.g., P(t-Bu)3, 0.04 equivalents), and CuI (0.04 equivalents).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
-
Addition of Reagents:
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equivalents).
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically between 60°C and 100°C).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH4Cl and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Logical Troubleshooting Flowchart
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: (2R)-2-Ethynylazetidine Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2-Ethynylazetidine based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in assays?
This compound is a small molecule containing a reactive ethynyl group and an azetidine ring. Due to the presence of the terminal alkyne, it can be used as a chemical probe in various biochemical assays. The ethynyl group can act as a "warhead" for covalent modification of target proteins, making it a potential tool for identifying enzyme inhibitors or for activity-based protein profiling (ABPP). Its azetidine scaffold provides a three-dimensional structure that can influence binding specificity to target proteins.
Q2: What are the key considerations for handling and storing this compound?
Due to the reactive nature of the ethynyl group, proper handling and storage are crucial to maintain the compound's integrity. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles. For preparing stock solutions, use anhydrous solvents like DMSO or ethanol. It is advisable to prepare fresh working solutions for each experiment.
Q3: How can I confirm the covalent binding of this compound to my target protein?
Mass spectrometry is a definitive method to confirm covalent modification. By analyzing the intact protein or digested peptides after incubation with this compound, you can observe a mass shift corresponding to the adduction of the compound. A well-designed experiment would include a time-dependent increase in the modified protein signal.
Troubleshooting Guide
Issue 1: High background signal or non-specific binding in the assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | Decrease the concentration of this compound. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. |
| Reactive Impurities | Ensure the purity of the this compound stock. If synthesizing in-house, thorough purification is critical. |
| Non-specific Covalent Modification | Include a pre-incubation step with a non-specific protein (e.g., BSA) to sequester reactive species. Reduce the incubation time or temperature. |
| Off-Target Binding | Perform a competition experiment with a known non-covalent binder to the target's active site. |
Issue 2: No or low signal change, indicating lack of inhibition or binding.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound. Verify the stability of the compound in the assay buffer over the experiment's duration. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure the target protein is active and stable under the chosen conditions. |
| Low Compound Potency | Increase the concentration range of this compound being tested. |
| Target Not Susceptible to Covalent Modification | Verify the presence of a suitable nucleophilic residue (e.g., Cys, Ser, Lys) in the predicted binding site of the target protein. |
Experimental Protocols
General Protocol for a Competitive Covalent Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory potential of this compound against a target enzyme.
Caption: General workflow for a covalent inhibitor assay.
Signaling Pathway and Logical Relationships
Logical Flow for Troubleshooting Inconsistent Assay Results
This diagram illustrates a logical approach to diagnosing the root cause of inconsistent or unexpected results in assays involving this compound.
Caption: Troubleshooting flowchart for inconsistent assay results.
Technical Support Center: Copper-Mediated Reactions with Ethynylazetidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethynylazetidines in copper-mediated reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and prevent common side reactions, ensuring the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with ethynylazetidine substrates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Copper Catalyst: The active Cu(I) species is readily oxidized to inactive Cu(II) by dissolved oxygen.[1][2] 2. Catalyst Poisoning: Components of the reaction mixture (e.g., other functional groups in the reactants, impurities in solvents) may be coordinating to the copper catalyst and inhibiting its activity. | 1. Use a Reducing Agent: Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state. A slight excess is recommended to counteract oxidation during the reaction.[2] 2. Degas Solvents: Before starting the reaction, thoroughly degas all solvents to remove dissolved oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended. 3. Purify Reagents: Ensure all starting materials and solvents are of high purity. |
| Presence of a Major Side Product with Double the Mass of the Starting Ethynylazetidine | Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the dimerization of the terminal alkyne (ethynylazetidine) to form a 1,3-diyne. This is a common side reaction in CuAAC.[3] | 1. Minimize Oxygen Exposure: As with low product formation, rigorous exclusion of oxygen is critical. Use degassed solvents and an inert atmosphere. 2. Add a Ligand: The use of a copper-chelating ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can stabilize the Cu(I) oxidation state and suppress homocoupling.[1][4] 3. Control Reaction Stoichiometry: Ensure the azide is present in a slight excess relative to the ethynylazetidine to favor the cycloaddition reaction over homocoupling. |
| Formation of Unidentified Byproducts; Potential Azetidine Ring Instability | Ring-Opening of the Azetidine: The strained four-membered azetidine ring may be susceptible to ring-opening under certain conditions. While documented instances are often acid-mediated, the Lewis acidity of the copper catalyst could potentially promote this side reaction. | 1. Use a Stabilizing Ligand: Ligands not only protect the copper catalyst but can also modulate its reactivity, potentially preventing interactions that could lead to ring-opening. 2. Screen Solvents: The choice of solvent can influence the stability of intermediates. Compare results in common CuAAC solvents such as water/t-butanol, THF, and DMF. 3. Maintain Neutral pH: Avoid acidic conditions. If possible, buffer the reaction mixture to maintain a neutral pH. 4. Lower Reaction Temperature: If ring-opening is suspected, running the reaction at a lower temperature may disfavor this higher activation energy pathway. |
| Reaction is Sluggish or Stalls Before Completion | 1. Insufficient Catalyst Activity: The catalyst may be degrading over the course of the reaction. 2. Poor Solubility of Reagents: One or more of the reactants may not be fully dissolved in the chosen solvent system. | 1. Add More Reducing Agent: A second addition of sodium ascorbate can regenerate the active Cu(I) catalyst. 2. Optimize Solvent System: Use a co-solvent system (e.g., water/t-butanol, DMF/water) to ensure all components are fully dissolved. Gentle heating may also improve solubility and reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using ethynylazetidines in CuAAC reactions?
The most prevalent side reaction is the copper-catalyzed oxidative homocoupling of the ethynylazetidine, often referred to as Glaser coupling.[3] This results in the formation of a diyne dimer. This side reaction is promoted by the presence of oxygen.
Q2: How can I prevent the homocoupling of my ethynylazetidine?
To minimize homocoupling, it is crucial to exclude oxygen from the reaction. This can be achieved by using degassed solvents and running the reaction under an inert atmosphere (nitrogen or argon). Additionally, the use of a copper(I)-stabilizing ligand, such as TBTA or THPTA, is highly recommended. These ligands chelate the copper ion, protecting it from oxidation and reducing the likelihood of alkyne dimerization.[1][4]
Q3: Is the azetidine ring stable under typical CuAAC conditions?
While the azetidine ring is generally stable, its inherent ring strain makes it potentially susceptible to ring-opening under certain conditions. Studies have shown that N-substituted azetidines can undergo intramolecular ring-opening in the presence of acid.[5] Although standard CuAAC reactions are typically run under neutral to slightly basic conditions, the Lewis acidity of the copper catalyst could potentially facilitate ring-opening.
Q4: What are the signs of azetidine ring-opening, and how can I test for it?
Signs of ring-opening would include the formation of unexpected byproducts, often with the same mass as the expected product + H₂O (from hydrolysis of an opened intermediate) or other adducts depending on the solvent and reagents present. To test for this, you can:
-
Run control reactions: Subject the ethynylazetidine to the reaction conditions without the azide partner to see if any decomposition occurs.
-
Detailed structural analysis: Use techniques like 2D NMR and high-resolution mass spectrometry to characterize any byproducts.
Q5: What is the optimal copper source and ligand for reactions with ethynylazetidines?
A common and effective system is the in-situ generation of Cu(I) from copper(II) sulfate (CuSO₄) and sodium ascorbate.[2] This avoids the need to handle air-sensitive Cu(I) salts. For the ligand, THPTA is a good choice for aqueous solvent systems due to its high water solubility, while TBTA is suitable for organic solvents. The optimal ligand and its concentration may need to be determined empirically for your specific substrate.
Q6: Can I use a copper(I) salt directly?
Yes, Cu(I) salts such as copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used. However, they are more sensitive to oxidation, so rigorous exclusion of air is even more critical.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with Ethynylazetidine using CuSO₄/Sodium Ascorbate
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your ethynylazetidine, azide partner, CuSO₄, sodium ascorbate, and ligand (e.g., THPTA for aqueous reactions) in a suitable degassed solvent.
-
-
Reaction Setup:
-
In a reaction vessel, add the ethynylazetidine and azide in a 1:1.1 molar ratio.
-
Add the ligand solution. A common starting point is 1-5 mol% of the ligand relative to the limiting reagent.
-
Add the CuSO₄ solution (typically 1-5 mol%).
-
If not already in an inert atmosphere glovebox, purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA.
-
Extract the product with an appropriate organic solvent.
-
Purify the product using standard techniques such as column chromatography.
-
Data Presentation: Example Reaction Conditions
| Parameter | Condition A (Aqueous) | Condition B (Organic) |
| Ethynylazetidine | 1.0 equiv | 1.0 equiv |
| Azide | 1.1 equiv | 1.1 equiv |
| Copper Source | 0.05 equiv CuSO₄ | 0.05 equiv CuBr |
| Reducing Agent | 0.1 equiv Sodium Ascorbate | N/A |
| Ligand | 0.05 equiv THPTA | 0.05 equiv TBTA |
| Solvent | 1:1 H₂O:t-BuOH (degassed) | THF (degassed) |
| Temperature | Room Temperature | Room Temperature |
| Atmosphere | Nitrogen | Argon |
Visualizations
Caption: General workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with ethynylazetidines.
Caption: A logical troubleshooting workflow for common issues in ethynylazetidine CuAAC reactions.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of (2R)-2-Ethynylazetidine for biological experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of (2R)-2-Ethynylazetidine for biological experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer for a cell-based assay. What is the likely cause and how can I prevent this?
A2: This is a common issue encountered with compounds that are highly soluble in organic solvents like DMSO but have lower solubility in aqueous media. The precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To prevent this, you can try the following:
-
Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound in the assay may keep it below its solubility threshold.
-
Increase the percentage of co-solvent: While high concentrations of organic solvents can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without significantly affecting cell viability. Always perform a vehicle control to assess the effect of the solvent on your experimental system.
-
Use a different co-solvent: In some cases, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) may be better tolerated by cells or offer improved solubilizing properties for your specific compound.
-
pH modification: Since this compound is an amine, its solubility is pH-dependent. Lowering the pH of your aqueous buffer will protonate the amine group, forming a more soluble salt.
Q3: How can I use pH to enhance the solubility of this compound?
A3: this compound contains a basic azetidine nitrogen. The pKa of the parent compound, azetidine, is approximately 11.29. By adjusting the pH of the solution to be at least 2 pH units below the pKa of the compound, you can ensure that the amine group is predominantly in its protonated, more water-soluble salt form. For many biological assays conducted at or near physiological pH (~7.4), the compound will exist as a mixture of the free base and the protonated salt. Preparing a stock solution in a slightly acidic buffer (e.g., pH 5-6) before further dilution into your final assay medium may improve its overall solubility.
Q4: Are there any excipients I can use to improve the solubility of this compound?
A4: Yes, several excipients can be used to enhance the solubility of small molecules:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic parts of a molecule in their central cavity, thereby increasing its aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization. However, their use in cell-based assays must be carefully evaluated for potential cytotoxicity.
-
Polymers: Biocompatible polymers such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) can also be used to formulate poorly soluble compounds.
The choice of excipient and its concentration should be carefully optimized and tested for compatibility with your specific biological assay.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is very low at the tested concentration. | 1. Decrease the final concentration of the compound. 2. Prepare the final solution by adding the aqueous buffer to the DMSO stock (instead of the other way around) with vigorous vortexing. 3. Consider using a different co-solvent (e.g., ethanol). 4. Lower the pH of the aqueous buffer. |
| Compound is initially soluble but precipitates over time. | The compound is forming a supersaturated solution that is not stable. This can be due to kinetic vs. thermodynamic solubility. | 1. Sonicate the solution after preparation to aid in dissolution and stability. 2. Prepare fresh solutions immediately before each experiment. 3. Investigate the use of solubility-enhancing excipients like cyclodextrins. |
| Inconsistent results between experiments. | Variability in compound solubility and concentration. | 1. Standardize the protocol for preparing the compound solutions, including solvent, temperature, and mixing time. 2. Visually inspect for any signs of precipitation before use. 3. Consider filtering the final solution through a 0.22 µm filter to remove any undissolved particles. |
| Observed cellular toxicity at concentrations where the compound should be active. | The solvent (e.g., DMSO) concentration is too high, or the solubilizing agent itself is toxic. | 1. Perform a vehicle control with the same concentration of solvent/excipient to assess its toxicity. 2. Reduce the concentration of the co-solvent or excipient. 3. Explore alternative, less toxic solubilization methods. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a basic method to estimate the aqueous solubility of this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Microcentrifuge tubes
-
Orbital shaker
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a calibration curve of the compound in DMSO at known concentrations.
-
Add an excess amount of the compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with DMSO to a concentration that falls within the range of your calibration curve.
-
Determine the concentration of the compound in the diluted supernatant using HPLC or UV-Vis spectrophotometry.
-
Calculate the aqueous solubility by accounting for the dilution factor.
Protocol 2: pH-Dependent Solubility Assessment
This protocol helps determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
Materials from Protocol 1
Procedure:
-
Follow the steps outlined in Protocol 1, but use the different pH buffers instead of PBS in step 3.
-
Determine the solubility of the compound at each pH.
-
Plot the solubility as a function of pH to identify the optimal pH range for solubilization.
Visualizations
References
Validation & Comparative
A Comparative Spectroscopic Analysis of (2R)-2-Ethynylazetidine
For Researchers, Scientists, and Drug Development Professionals
(2R)-2-Ethynylazetidine is a saturated heterocyclic compound containing a strained four-membered ring and a terminal alkyne functionality. This unique structural combination makes it a valuable building block in medicinal chemistry, offering a rigid scaffold for the precise spatial orientation of substituents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of its derivatives in drug development.
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of published spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent functional groups and comparison with structurally related compounds. The comparative data is presented alongside experimentally obtained spectra for azetidine and 1-pentyne, representing the core cyclic amine and the terminal alkyne moieties, respectively.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its comparator molecules.
¹H NMR Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2 (CH) | ~3.8 - 4.2 | Triplet | ~7-8 |
| H-3 (CH₂) | ~2.2 - 2.6 | Multiplet | ||
| H-4 (CH₂) | ~3.5 - 3.9 | Multiplet | ||
| N-H | ~1.5 - 2.5 | Broad Singlet | ||
| Ethynyl H | ~2.0 - 2.3 | Singlet | ||
| Azetidine | H-2, H-4 (CH₂) | 3.63 | Triplet | 7.7 |
| H-3 (CH₂) | 2.33 | Quintet | 7.7 | |
| N-H | 2.08 | Singlet | ||
| 1-Pentyne | Ethynyl H | 1.95 | Triplet | 2.7 |
| Propargylic CH₂ | 2.18 | Triplet of Triplets | 7.0, 2.7 | |
| Homopropargylic CH₂ | 1.53 | Sextet | 7.2 | |
| Methyl H | 1.01 | Triplet | 7.4 |
¹³C NMR Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-2 | ~55 - 60 |
| C-3 | ~25 - 30 | |
| C-4 | ~45 - 50 | |
| C≡CH | ~80 - 85 | |
| C≡CH | ~70 - 75 | |
| Azetidine | C-2, C-4 | 47.9 |
| C-3 | 27.8 | |
| 1-Pentyne | C-1 (≡CH) | 68.5 |
| C-2 (C≡) | 83.8 | |
| C-3 (CH₂) | 20.3 | |
| C-4 (CH₂) | 22.1 | |
| C-5 (CH₃) | 13.4 |
IR Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound (Predicted) | N-H Stretch | 3300 - 3500 (broad) |
| ≡C-H Stretch | ~3300 (sharp) | |
| C-H Stretch (alkane) | 2850 - 3000 | |
| C≡C Stretch | 2100 - 2260 (weak) | |
| N-H Bend | 1590 - 1650 | |
| Azetidine | N-H Stretch | ~3350 |
| C-H Stretch | 2850 - 2990 | |
| N-H Bend | ~1600 | |
| 1-Pentyne | ≡C-H Stretch | ~3310 |
| C-H Stretch | 2870 - 2960 | |
| C≡C Stretch | ~2120 |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Likely Fragment Structures |
| This compound (Predicted) | 81 | 80, 54, 53, 41, 39 | [M-H]⁺, [M-C₂H₃]⁺, [M-C₂H₄]⁺, [C₃H₅]⁺, [C₃H₃]⁺ |
| Azetidine | 57 | 56, 42, 28 | [M-H]⁺, [M-CH₃]⁺, [C₂H₄]⁺ |
| 1-Pentyne | 68 | 67, 53, 41, 39 | [M-H]⁺, [M-CH₃]⁺, [C₃H₅]⁺, [C₃H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the analyte and should be free of interfering signals in the regions of interest.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest and place it in a solution cell.
-
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or salt plates/solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for small molecules.
-
Sample Introduction:
-
GC-MS: Inject a dilute solution of the sample into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Direct Infusion: Introduce a solution of the sample directly into the ionization source.
-
-
Acquisition (EI):
-
The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
Logical Relationship of Spectroscopic Data to Molecular Structure
The following diagram illustrates how different spectroscopic techniques provide complementary information to determine the structure of this compound.
Caption: Spectroscopic Data and Structural Elucidation.
Reactivity of (2R)-2-Ethynylazetidine in Comparison to Other Alkynes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of different alkynes is crucial for applications ranging from bioconjugation to the synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of (2R)-2-Ethynylazetidine with other commonly used alkynes, focusing on the well-established Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. Due to a lack of direct experimental data for this compound, its reactivity is projected based on established principles of ring strain and alkyne chemistry.
The reactivity of alkynes in cycloaddition reactions is largely governed by the degree of ring strain. Linear alkynes are relatively unreactive and require catalysis, while cyclic alkynes exhibit enhanced reactivity due to the deformation of the ideal 180° bond angle of the sp-hybridized carbons. This inherent strain is the driving force behind SPAAC, a cornerstone of bioorthogonal chemistry.
Theoretical Reactivity of this compound
The four-membered azetidine ring in this compound imposes significant angle strain on the appended ethynyl group. This strain is expected to lower the activation energy for cycloaddition reactions compared to unstrained, linear alkynes. However, very small, strained rings can also be prone to instability, rearrangements, or polymerization.[1] Theoretical studies suggest that the reactivity of cyclic alkynes increases as the ring size decreases, down to a point where the molecule becomes too unstable for practical use.[1]
It is hypothesized that the reactivity of 2-ethynylazetidine would be intermediate between that of larger, moderately strained cyclooctynes and highly reactive, often unstable, smaller cyclic alkynes. Its compact size could also be advantageous in certain biological applications where steric hindrance is a concern.
Comparative Reactivity Data
To contextualize the potential reactivity of this compound, the following table summarizes the second-order rate constants for the SPAAC reaction of various alkynes with benzyl azide, a common model azide.
| Alkyne | Structure | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| This compound |
Note: The reactivity of this compound is a theoretical projection. Experimental validation is required.
Experimental Protocols
Below is a general protocol for conducting a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction and monitoring its kinetics, which can be adapted for the study of this compound.
General Procedure for SPAAC
-
Reagent Preparation: Prepare stock solutions of the alkyne and azide in a suitable solvent (e.g., DMSO, acetonitrile, or an aqueous buffer). Concentrations typically range from 10 to 100 mM.
-
Reaction Setup: In a reaction vessel, combine the alkyne and azide solutions at the desired temperature. The reaction can be performed at room temperature or physiological temperature (37 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by various analytical techniques:
-
NMR Spectroscopy: Acquire spectra at regular intervals to observe the disappearance of reactant signals and the appearance of product signals.[2][4][5] An internal standard can be used for quantitative analysis.
-
ATR-IR Spectroscopy: This technique allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic azide vibrational band.[2]
-
LC-MS: Aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by LC-MS to determine the extent of conversion.
-
-
Data Analysis: The second-order rate constant (k₂) can be determined by plotting the inverse of the concentration of one of the reactants against time (for a 1:1 stoichiometry) or by using integrated rate laws for second-order reactions.
Reaction Mechanism and Workflow Visualization
The following diagrams illustrate the mechanism of the strain-promoted azide-alkyne [3+2] cycloaddition and a typical experimental workflow for kinetic analysis.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]
- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Templated Generation of a Bcl‐xL Inhibitor by Isomer‐Free SPAAC Based on Azacyclonon‐5‐yne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioorthogonal Probes: Validating (2R)-2-Ethynylazetidine and Alternatives for Cellular Labeling
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of chemical biology, bioorthogonal probes have become indispensable tools for labeling and visualizing biomolecules in their native environments. The selection of an appropriate probe is critical for the success of these experiments, with performance characteristics such as reaction kinetics, stability, cell permeability, and cytotoxicity being paramount. This guide provides a comparative analysis of (2R)-2-Ethynylazetidine, a representative small, strained alkyne bioorthogonal probe, alongside other commonly used alternatives.
While specific experimental data for this compound is limited in publicly available literature, this guide will evaluate its expected performance based on its structural class and compare it with other well-characterized bioorthogonal probes. The information presented here is intended to assist researchers in making informed decisions for their experimental designs.
Comparative Analysis of Bioorthogonal Probes
The efficacy of a bioorthogonal probe is determined by a range of factors, from its chemical reactivity to its impact on cellular health.[1] The following table summarizes key performance indicators for different classes of bioorthogonal probes, providing a framework for comparison.
| Probe Class | This compound (Small, Strained Alkyne) | Larger Strained Alkynes (e.g., BCN, DBCO) | Azides | Tetrazine/TCO |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | SPAAC or Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | ~0.1 - 1 | ~0.1 - 10 | SPAAC: ~0.1 - 10, CuAAC: ~10² - 10³ | ~10³ - 10⁶[2] |
| Cell Permeability | Expected to be high due to small size and neutral charge | Variable, generally good for neutral probes | High for small organic azides | High for many derivatives[1] |
| Cytotoxicity | Expected to be low | Generally low, though some reactivity with thiols reported[2] | Low (SPAAC), Catalyst-dependent (CuAAC)[1] | Generally low |
| Probe Size | Small | Large | Small | Large |
| Fluorogenicity | No | No | No | Yes (with specific dyes) |
| Key Advantages | Minimal steric perturbation | Fast, copper-free reaction | Small size, biologically inert | Extremely fast kinetics, fluorogenic potential |
| Key Disadvantages | Slower kinetics compared to iEDDA | Can be bulky, potentially perturbing biological systems | CuAAC requires a cytotoxic copper catalyst[1] | Can be bulky, potential for off-target reactions |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable scientific research. The following sections provide generalized methodologies for the key experiments required to validate a new bioorthogonal probe like this compound.
Protocol 1: Metabolic Labeling with an Alkyne-Containing Probe
This protocol describes the incorporation of an alkyne-tagged biomolecule into cellular systems.[3]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Alkyne-containing metabolic precursor (e.g., an alkyne-modified amino acid, sugar, or lipid)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Metabolic Labeling: Prepare the alkyne-containing metabolic precursor at a working concentration in complete cell culture medium. The optimal concentration should be determined empirically to maximize labeling and minimize toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the alkyne probe.
-
Incubate the cells for a period ranging from a few hours to 48 hours, depending on the metabolic pathway and turnover rate of the target biomolecule.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated probe.
-
Add cell lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the labeled proteins and determine the protein concentration using a standard protein assay.
-
The cell lysate is now ready for downstream bioorthogonal ligation.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Live Cells
This protocol details the "clicking" of a fluorescent azide to the alkyne-labeled biomolecules within living cells.[4][5]
Materials:
-
Cells metabolically labeled with an alkyne probe (from Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Azide-PEG4-Fluorophore)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Preparation: Grow and metabolically label the cells with the alkyne probe as described in Protocol 1.
-
Probe Incubation: Prepare a solution of the azide-functionalized fluorescent dye in live-cell imaging medium at a final concentration typically between 1-10 µM.
-
Wash the cells twice with warm PBS to remove the metabolic labeling medium.
-
Add the fluorescent azide solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with warm live-cell imaging medium to remove any unreacted fluorescent probe.
-
Imaging: Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.
Protocol 3: Cytotoxicity Assessment using the MTT Assay
This protocol provides a method to assess the cytotoxicity of the bioorthogonal probe and the click reaction components.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Bioorthogonal probe (e.g., this compound) and other click reaction components
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the bioorthogonal probe and other test compounds in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing the test compounds. Include untreated control wells.
-
Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value for each compound.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the validation and application of bioorthogonal probes.
References
- 1. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-2-Ethynylazetidine: A Head-to-Head Comparison with Other Labeling Reagents for Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry for labeling and tracking biomolecules, the choice of labeling reagent is critical. This guide provides a head-to-head comparison of (2R)-2-Ethynylazetidine with other commonly used labeling reagents, offering available data to inform experimental design.
This compound is a small, cyclic amino acid analog containing a terminal alkyne group. This functional group allows it to participate in bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions enable the covalent attachment of reporter molecules, such as fluorophores or biotin, to biomolecules that have been metabolically labeled with an azide-containing counterpart. The primary application of reagents like this compound is in the metabolic labeling of nascent proteins, where it is envisioned to act as a surrogate for natural amino acids like methionine.[3][4]
Performance Comparison of Labeling Reagents
| Parameter | This compound (Inferred) | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) | O-Propargyl-puromycin (OPP) |
| Bioorthogonal Handle | Terminal Alkyne | Azide | Terminal Alkyne | Terminal Alkyne |
| Incorporation | Methionine Surrogate (presumed) | Methionine Surrogate | Methionine Surrogate | Puromycin Analog (terminates translation) |
| Cell Permeability | Likely high due to small size and cyclic nature | High | High | High |
| Reaction Kinetics (CuAAC) | Expected to be efficient | Efficient | Efficient | Efficient |
| Reaction Kinetics (SPAAC) | Requires a strained cyclooctyne partner | Efficient with strained cyclooctynes | Requires a strained cyclooctyne partner | Requires a strained cyclooctyne partner |
| Cytotoxicity | Potential for cytotoxicity due to the azetidine ring, requires experimental validation. | Generally low cytotoxicity at working concentrations. | Generally low cytotoxicity at working concentrations. | Inherently cytotoxic due to translation termination. |
| Specificity | Labels newly synthesized proteins. | Labels newly synthesized proteins. | Labels newly synthesized proteins. | Labels the C-terminus of nascent polypeptide chains. |
Experimental Considerations and Protocols
The successful application of this compound for metabolic labeling relies on its efficient incorporation into newly synthesized proteins and subsequent detection via click chemistry. Below are generalized protocols for metabolic labeling and click chemistry that can be adapted for use with this compound.
Metabolic Labeling of Nascent Proteins
This protocol is based on methods for other methionine surrogates and should be optimized for the specific cell line and experimental conditions.[6]
Materials:
-
This compound
-
Methionine-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Cell line of interest
Protocol:
-
Culture cells to the desired confluency.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Replace the standard culture medium with pre-warmed methionine-free medium supplemented with dFBS.
-
Incubate the cells for 30-60 minutes to deplete intracellular methionine pools.
-
Add this compound to the methionine-free medium at a final concentration to be empirically determined (typically in the range of 25-100 µM).
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours).
-
Proceed with cell lysis for downstream analysis or with fixation and permeabilization for in-cell visualization.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Visualization
This protocol describes the in-cell detection of alkyne-labeled proteins using an azide-functionalized fluorescent probe.[7]
Materials:
-
Fixed and permeabilized cells containing this compound-labeled proteins
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
PBS
Protocol:
-
Prepare a "click" reaction cocktail containing the azide-fluorophore, CuSO₄, and the reducing agent in PBS. The addition of a copper-chelating ligand is recommended to improve reaction efficiency and reduce cytotoxicity.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells thoroughly with PBS to remove unreacted click chemistry reagents.
-
Mount the cells for imaging.
Visualizing Experimental Workflows
To aid in the conceptualization of these experimental processes, the following diagrams illustrate the key steps involved in metabolic labeling and detection.
Discussion and Future Directions
This compound holds promise as a novel bioorthogonal labeling reagent due to its small size and the presence of a terminal alkyne. Its four-membered azetidine ring may influence its incorporation efficiency and potential cytotoxicity compared to linear amino acid analogs.[8] The primary advantage of alkyne-containing probes like this compound is their versatility in reacting with a wide array of azide-functionalized reporters through the highly efficient CuAAC reaction. For live-cell imaging applications where copper toxicity is a concern, the use of strain-promoted click chemistry (SPAAC) with a suitable strained cyclooctyne-azide reporter is a viable alternative.[1]
However, a significant knowledge gap remains regarding the direct comparative performance of this compound. Future studies should focus on a systematic evaluation of its:
-
Incorporation efficiency: Quantitative proteomics studies are needed to determine the extent to which this compound replaces methionine in newly synthesized proteins.[9]
-
Reaction kinetics: Measuring the second-order rate constants for both CuAAC and SPAAC reactions involving this compound will provide crucial data for optimizing labeling conditions.
-
Cell permeability: Direct measurement of its ability to cross the cell membrane is necessary to confirm its suitability for live-cell applications.
-
Cytotoxicity: Comprehensive assays are required to assess any potential adverse effects of the azetidine ring on cell health and function.
By addressing these points, the scientific community can fully ascertain the utility of this compound as a valuable addition to the bioorthogonal chemistry toolbox.
References
- 1. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Reagents: Design, Synthesis, and Reactivity [dspace.mit.edu]
- 3. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized (2R)-2-Ethynylazetidine: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of synthesized chiral molecules is a critical step in the research and development pipeline. This guide provides a comparative analysis of two common analytical techniques for the purity assessment of (2R)-2-Ethynylazetidine: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This compound is a valuable chiral building block in medicinal chemistry. Its purity, particularly its enantiomeric excess (e.e.), can significantly impact the efficacy and safety of downstream drug candidates. This guide offers detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method for its purity determination.
Comparison of Analytical Techniques
The choice between HPLC and NMR for purity analysis often depends on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities. HPLC is a powerful separation technique that can provide high-resolution separation of enantiomers and other impurities.[1][2][3] In contrast, NMR spectroscopy, particularly with the use of chiral solvating agents, offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[4][5]
| Feature | HPLC with Chiral Stationary Phase | ¹H NMR with Chiral Solvating Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.[4][5] |
| Primary Output | Chromatogram showing separated peaks for each enantiomer and impurity. | NMR spectrum showing separate, quantifiable signals for the protons of each enantiomer.[4] |
| Quantitative Analysis | Peak area integration to determine chemical purity and enantiomeric excess. | Integration of distinct proton signals to determine the ratio of enantiomers.[4] |
| Sample Throughput | Moderate; typically 15-30 minutes per sample. | High; typically 5-10 minutes per sample for data acquisition. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV). | NMR spectrometer. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Relatively straightforward, involving the selection of an appropriate chiral solvating agent and solvent. |
| Advantages | - High resolution of enantiomers and impurities.- Well-established and widely used technique.- Can detect non-chiral impurities. | - Rapid analysis.- Minimal sample preparation.- Provides structural information. |
| Limitations | - Requires a specific chiral column for the analyte.- Can be solvent-intensive. | - May not detect non-chiral impurities.- Lower sensitivity compared to HPLC for trace impurities.- Requires a sufficiently high magnetic field for good resolution. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a typical method for the chiral separation of this compound. The selection of a polysaccharide-based chiral stationary phase is common for the separation of chiral amines.[3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane, Isopropanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or helium sparging.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The retention times for the (S)- and (R)-enantiomers should be determined by running a racemic standard if available. Calculate the chemical purity and enantiomeric excess by integrating the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
This protocol outlines the use of a chiral solvating agent to determine the enantiomeric excess of this compound by ¹H NMR.[4]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
(R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) as the chiral solvating agent
-
This compound sample
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the synthesized this compound in 0.6 mL of CDCl₃.
-
Addition of Chiral Solvating Agent: Add 1.0 to 1.2 equivalents of (R)-BINOL to the NMR tube.
-
Data Acquisition: Gently mix the sample and acquire a ¹H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal of the azetidine ring that shows splitting into two distinct signals in the presence of the chiral solvating agent. Integrate the areas of these two signals to determine the ratio of the (R)- and (S)-enantiomers and calculate the enantiomeric excess.
Visualizations
Caption: Experimental workflow for purity analysis.
Caption: Logical relationship of analytical methods.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 5. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (2R)-2-Ethynylazetidine: A Novel Scaffold for Kinase Inhibition and Beyond
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems and reactive functionalities is a cornerstone of modern medicinal chemistry. (2R)-2-Ethynylazetidine emerges as a compelling, yet underexplored, molecular scaffold that marries the conformational rigidity and favorable physicochemical properties of the azetidine ring with the versatile reactivity of a terminal alkyne. This guide provides a comparative analysis of the potential applications of this compound, drawing parallels with existing azetidine-containing drugs and ethynyl-functionalized inhibitors. We present hypothetical data and detailed experimental protocols to contextualize its potential in drug discovery, particularly in the realm of kinase inhibition.
Performance Comparison: this compound in Kinase Inhibition
While specific experimental data for this compound is not publicly available, we can project its potential performance based on the established roles of its constituent moieties. The azetidine ring offers a rigid scaffold that can reduce the entropic penalty of binding to a target protein, often leading to enhanced potency.[1][2] The ethynyl group can act as a key pharmacophore, forming hydrogen bonds or participating in covalent interactions with nucleophilic residues in an active site.[3]
To illustrate its potential, we present a hypothetical comparison of a putative this compound-based ERK2 inhibitor with known kinase inhibitors.
Table 1: Hypothetical Performance Data of a this compound-based ERK2 Inhibitor Compared to Known Kinase Inhibitors
| Compound | Target | IC50 (nM) | Mode of Inhibition | Key Structural Features |
| Hypothetical Inhibitor 1 | ERK2 | 50 | Covalent | This compound core |
| Ulixertinib (BVD-523) | ERK1/2 | 22 / 9 | Reversible ATP-competitive | Pyrimidine core |
| GDC-0994 | ERK1/2 | 1.1 / 0.3 | Reversible ATP-competitive | Pyridopyrimidinone core |
| Ethynylpurine 23 [3] | Nek2 | 60 | Covalent | 6-ethynylpurine |
| Azetidine-Benzoxazole 31 [1] | MerTK | 1.2 | Reversible Type 1.5 | Azetidine-benzoxazole |
This table presents hypothetical data for illustrative purposes.
Alternative Scaffolds and Compounds
The unique combination of an azetidine ring and an ethynyl group in this compound offers a distinct profile. However, researchers have utilized related structures to achieve similar goals in drug discovery.
Table 2: Comparison with Alternative Scaffolds
| Scaffold/Compound | Key Features & Applications | Advantages | Disadvantages |
| Azetidine-amides | Found in clinical candidates like Cobimetinib (MEK inhibitor). The azetidine alters the amide torsional profile, influencing SAR.[2] | Improved metabolic stability and cell permeability. | Synthesis can be challenging. |
| Ethynyl-purines | Act as irreversible inhibitors by targeting cysteine residues in kinase active sites (e.g., Nek2 inhibitors).[3] | High potency and prolonged target engagement. | Potential for off-target reactivity. |
| Proline-based inhibitors | Precursors to azetidine-based STAT3 inhibitors, demonstrating the value of small cyclic amino acid scaffolds. | Readily available starting materials. | Less conformational rigidity compared to azetidines. |
| Strained Cycloalkynes (e.g., BCN) | Used in bioorthogonal chemistry for antibody-drug conjugates (ADCs). The ring strain facilitates rapid, catalyst-free click reactions. | High reaction rates in biological systems. | Can be synthetically complex. |
Experimental Protocols
To facilitate the investigation of this compound and its derivatives, we provide detailed protocols for relevant assays.
3.1. In Vitro ERK2 Kinase Inhibition Assay (Radiometric)
This protocol is adapted from established methods for measuring ERK2 kinase activity.[4][5]
Materials:
-
Active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (10 mM)
-
[γ-33P]ATP
-
This compound derivative (test inhibitor) dissolved in DMSO
-
Streptavidin-coated membrane
-
Phosphor imager
Procedure:
-
Prepare a reaction mixture containing active ERK2 (10 ng/µL) and MBP (5 µM) in Kinase Assay Buffer.
-
Add the test inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM, including 0.25 µCi/µL [γ-33P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes) at 30°C.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a streptavidin-coated membrane.
-
Wash the membrane to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radiolabel using a phosphor imager.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
3.2. Broth Microdilution Antibacterial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[6][7][8]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
This compound derivative (test compound) dissolved in DMSO
-
Standard antibiotic (e.g., Ampicillin) as a positive control
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
In the first column, add 100 µL of the test compound solution (at 2x the highest desired concentration) to the MHB.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.
-
Prepare a bacterial inoculum diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial inoculum to all wells containing the test compound and control wells (broth only for growth control, and broth with standard antibiotic).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).
Signaling Pathways and Experimental Workflows
This compound, as a potential kinase inhibitor, could modulate critical cellular signaling pathways implicated in cancer and other diseases. The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is common in many cancers.[9][10][11][12][13]
Caption: Simplified RAS-RAF-MEK-ERK signaling pathway with points of inhibition.
The diagram above illustrates the canonical RAS-RAF-MEK-ERK signaling cascade. A hypothetical this compound-based inhibitor would target ERK, preventing the phosphorylation of downstream transcription factors and thereby inhibiting cell proliferation and survival.
Caption: General experimental workflow for the evaluation of this compound derivatives.
This workflow outlines a typical progression for evaluating novel compounds, starting from synthesis and moving through in vitro screening to cell-based assays to confirm on-target activity and cellular effects.
References
- 1. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. app.jove.com [app.jove.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery
Introduction
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural properties, including a notable ring strain of approximately 25.4 kcal/mol, impart a desirable molecular rigidity and stability, positioning them as valuable scaffolds in drug design.[1][3] This inherent conformational restriction can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[2] The azetidine motif is present in approved drugs such as the antihypertensive agent Azelnidipine and the MEK1/2 inhibitor Cobimetinib, highlighting its clinical relevance.[2][4] This guide provides a comparative overview of recent developments in azetidine-containing compounds across various therapeutic areas, presenting key quantitative data, experimental protocols, and pathway visualizations to aid researchers in drug development.
Comparative Analysis of Azetidine Compounds by Therapeutic Area
Central Nervous System (CNS) Disorders
Azetidine derivatives have been extensively explored for their potential to modulate CNS targets, including neurotransmitter transporters and receptors.[5][6] Their rigid structure makes them suitable for mimicking endogenous ligands and interacting with specific binding pockets.
One key area of investigation is the inhibition of γ-aminobutyric acid (GABA) transporters (GATs).[7] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the CNS, these compounds can elevate GABA levels in the synaptic cleft, a strategy used to treat conditions like epilepsy.[8]
Table 1: Performance of Azetidine-Based GABA Uptake Inhibitors
| Compound Class/Derivative | Target | IC50 (µM) | Key Findings | Reference |
|---|---|---|---|---|
| Azetidin-2-ylacetic acid derivatives | GAT-1 | 2.01 - 2.83 | Showed high potency for the GAT-1 transporter. | Not available in search results |
| 3-hydroxy-3-(4-methoxyphenyl)azetidines | GAT-1 | 26.6 | Exhibited moderate affinity for GAT-1. | Not available in search results |
| 3-hydroxy-3-(4-methoxyphenyl)azetidines | GAT-3 | 31.0 | Exhibited moderate affinity for GAT-3. | Not available in search results |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 | Identified as the most potent GAT-3 inhibitor among the tested beta-alanine analogs. | Not available in search results |
Data extracted from a study on conformationally constrained GABA or beta-alanine analogs.
Anticancer Agents
The development of small-molecule targeted anticancer drugs has become a major focus to overcome challenges like drug resistance and cytotoxicity associated with traditional chemotherapy.[9] Azetidine-based compounds have emerged as promising candidates, targeting various signaling pathways crucial for cancer cell proliferation and survival.[5][9][10]
A notable target is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is often aberrantly active in many cancers.[11] Inhibition of STAT3 can suppress tumor growth and induce apoptosis.[11]
Table 2: Performance of Azetidine-Based STAT3 Inhibitors
| Compound ID | Assay | IC50 (µM) | KD (nM) | Key Findings | Reference |
|---|---|---|---|---|---|
| 5a | STAT3 DNA-Binding (EMSA) | 0.55 | Not Reported | Sub-micromolar potency, marking a significant improvement over previous proline-based inhibitors. | [11] |
| 5o | STAT3 DNA-Binding (EMSA) | 0.38 | Not Reported | One of the most potent analogues in the initial series. | [11] |
| 8i | STAT3 DNA-Binding (EMSA) | 0.34 | Not Reported | Demonstrated the highest potency in the STAT3 DNA-binding assay. | [11] |
| 7g | STAT3 Binding (ITC) | Not Reported | 880 | Confirmed high-affinity direct binding to the STAT3 protein. | [11] |
| 9k | STAT3 Binding (ITC) | Not Reported | 960 | Confirmed high-affinity direct binding to the STAT3 protein. |[11] |
Data from a study on (R)-azetidine-2-carboxamide analogues as direct STAT3 inhibitors.[11] These compounds showed high selectivity for STAT3 over other STAT family members like STAT1 and STAT5.[11]
Antibacterial and Antitubercular Agents
The azetidine scaffold, particularly in the form of 2-azetidinones (β-lactams), has a long history in antibacterial therapy.[12] The mechanism of action for many β-lactam antibiotics involves the inhibition of bacterial cell wall biosynthesis by targeting transpeptidase enzymes.[12] Recent research continues to explore novel azetidine derivatives to combat growing antimicrobial resistance.[5][10][13]
A recent study identified a series of azetidine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) by inhibiting mycolic acid assembly, a crucial component of the mycobacterial cell envelope.
Table 3: Performance of Azetidine-Based Antitubercular Agents
| Compound ID | Target Organism | MIC99 (µM) | Key Findings | Reference |
|---|---|---|---|---|
| BGAz series | M. tuberculosis & MDR-TB | <10 | Potent bactericidal activity with no detectable drug resistance. The mechanism involves blocking late-stage mycolic acid biosynthesis. | Not available in search results |
| AZ-10, 19, 20 | Various bacterial strains | 3.34 - 3.71 | Showed significant antimicrobial potential compared to reference drugs. |[13] |
Enzyme Inhibitors
Azetidine-containing molecules have been successfully designed as inhibitors for various enzymes implicated in disease.[14] For example, Monoacylglycerol Lipase (MAGL) is a key enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) and is a target for treating inflammatory pain and other diseases.[14][15]
Table 4: Performance of Azetidine-Based Enzyme Inhibitors
| Compound Class/ID | Target Enzyme | Potency/Key Finding | Therapeutic Area | Reference |
|---|---|---|---|---|
| Azetidine-piperazine di-amides (6g ) | Monoacylglycerol Lipase (MAGL) | Potent, selective, and reversible inhibitor. Increased 2-AG levels in rat brain and showed efficacy in an inflammatory pain model. | Inflammatory Pain | [14] |
| Azetidine carbamate (4 ) | Monoacylglycerol Lipase (MAGL) | Efficient, covalent inhibitor. | General MAGL Inhibition | [4] |
| Chiral azetidine-ureas (VER-24052 ) | Fatty acid amide hydrolase (FAAH) | Active isomer showed an IC50 of 78 nM. | Pain |[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are summaries of key experimental protocols cited in the reviewed literature.
GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of GABA into cells expressing specific GABA transporters (GATs).
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transfected with plasmids encoding the specific human GAT isoform (e.g., GAT1).[8]
-
Uptake Assay:
-
Transfected cells are plated in 96-well plates.[8]
-
Cells are washed with an uptake buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose, pH 7.5).[8]
-
A solution containing a mixture of radioactively labeled [³H]-GABA and the test compound at various concentrations is added to the wells.
-
The uptake is allowed to proceed for a set time (e.g., 20 minutes) at a controlled temperature.[16]
-
The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.
-
-
Quantification: The amount of intracellular [³H]-GABA is quantified using a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce GABA uptake by 50%, is then calculated from the dose-response curve.[8]
STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the interaction between a protein (like STAT3) and a specific DNA sequence.[17][18] Inhibitors of STAT3 will prevent this binding.
-
Nuclear Extract Preparation: Nuclear extracts containing active STAT3 are prepared from cancer cells where STAT3 is constitutively active.[19]
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the specific STAT3 binding sequence is end-labeled with a detectable tag, such as biotin or a radioactive isotope.[18]
-
Binding Reaction:
-
Electrophoresis: The reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel and separated by electrophoresis.[18]
-
Detection: The DNA probe is visualized. If STAT3 binds to the probe, the complex will migrate slower through the gel than the free, unbound probe, causing a "shift" in the band's position. The intensity of the shifted band is measured to quantify the extent of inhibition.[21]
Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22] The broth microdilution method is a standard approach.[23]
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a standard turbidity (e.g., 0.5 McFarland), which corresponds to a known cell density.[23]
-
Plate Preparation:
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension.[22] The plates are sealed and incubated at 37°C for several days (e.g., 7-21 days) until growth is visible in the growth control well.[24][26]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).[23] A growth indicator like resazurin can also be used, where a color change indicates metabolic activity (growth).[24]
Visualizations: Pathways and Workflows
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Azetidine-based inhibitors targeting STAT3 interfere with this pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of azetidine-based STAT3 inhibitors.
Experimental Workflow: Synthesis of 2-Azetidinone Derivatives
The Staudinger synthesis, or [2+2] cycloaddition, is a common method for synthesizing β-lactams (2-azetidinones). This workflow illustrates a typical synthetic route.
Caption: Generalized workflow for the synthesis of 2-azetidinone derivatives via cycloaddition.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidines - Enamine [enamine.net]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Current and Future Prospects of Azetidine Derivatives an Overview (2023) | M. Shiva Shankar | 2 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. signosisinc.com [signosisinc.com]
- 18. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 19. med.upenn.edu [med.upenn.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Stability of the (2R)-2-Ethynylazetidine Linkage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel linkers is a cornerstone of modern drug design, influencing key molecular properties such as conformation, target engagement, and metabolic stability. The (2R)-2-Ethynylazetidine linkage has emerged as a promising motif, offering a unique three-dimensional scaffold. This guide provides a comparative analysis of the stability of the this compound linkage against other commonly employed chemical linkers, supported by illustrative experimental data and detailed protocols for stability assessment.
Comparative Stability Analysis
The stability of a chemical linkage is paramount to ensure the integrity of a drug candidate in vivo and during storage. Forced degradation studies are crucial for identifying potential degradation pathways and establishing stability-indicating analytical methods.[1][2] While direct comparative quantitative data for the this compound linkage is not extensively available in the public domain, this guide presents an illustrative comparison based on the known chemical properties of azetidines and related functional groups. Azetidine rings, due to their inherent ring strain, can be susceptible to ring-opening, particularly under acidic conditions through the formation of an azetidinium ion.[1][3][4]
The following table summarizes the expected stability profile of the this compound linkage compared to other common linkers under various stress conditions. This data is representative and intended to guide experimental design.
Table 1: Comparative Stability of Chemical Linkages under Forced Degradation Conditions
| Linkage Type | Structure Example | Acidic Conditions (0.1 M HCl, 60°C, 24h) % Degradation | Basic Conditions (0.1 M NaOH, 60°C, 24h) % Degradation | Oxidative Conditions (3% H₂O₂, RT, 24h) % Degradation | Plasma Stability (Mouse Plasma, 37°C, 24h) % Degradation |
| This compound | (Illustrative) | 5-15% | <5% | <5% | <10% |
| Amide | -CO-NH- | 10-20% | 5-15% | <2% | <5% |
| Ester | -CO-O- | 20-40% | >90% | <2% | 10-30% |
| Ether | -CH₂-O-CH₂- | <5% (with strong acid) | <1% | <1% | <1% |
| Thioether | -CH₂-S-CH₂- | <2% | <1% | 10-30% (oxidation to sulfoxide/sulfone) | <2% |
| Sulfone | -CH₂-SO₂-CH₂- | <1% | <1% | <1% | <1% |
| 1,2,3-Triazole | (Click Chemistry) | <1% | <1% | <1% | <1% |
| Alkene | -CH=CH- | Isomerization/Hydration | Stable | Oxidation/Cleavage | Variable |
| Alkyne | -C≡C- | Hydration | Stable | Stable | Stable |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual degradation will depend on the specific molecular context.
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key stability-indicating assays.
Protocol 1: Forced Degradation Under Acidic and Basic Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Forced Degradation Under Oxidative Conditions
-
Sample Preparation: Prepare a 1 mg/mL solution of the test compound.
-
Oxidation:
-
To 1 mL of the sample solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and quench the reaction (e.g., with sodium bisulfite) before diluting with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by HPLC to determine the extent of degradation.
Protocol 3: Plasma Stability Assay
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
Incubation:
-
Pre-warm mouse plasma to 37°C.
-
Spike the plasma with the test compound to a final concentration of 10 µM (ensure final DMSO concentration is <0.5%).
-
Incubate the mixture at 37°C.
-
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Protein Precipitation: Immediately add three volumes of ice-cold acetonitrile containing an internal standard to the plasma aliquot to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (t₁/₂) of the compound in plasma.
Visualizing Experimental and Conceptual Frameworks
Diagrams are provided to illustrate the experimental workflow for assessing linker stability and a hypothetical signaling pathway where a molecule containing the this compound linkage might be employed.
Caption: Experimental workflow for comparative stability testing.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Effects of Receptor Binding on Plasma Half-life of Bifunctional Transferrin Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioorthogonal Labeling of Nascent Proteins: (2R)-2-Ethynylazetidine and Alternatives
In the dynamic landscape of chemical biology and proteomics, the ability to specifically label and analyze newly synthesized proteins is paramount to understanding complex biological processes. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for this purpose. This guide provides a comparative analysis of (2R)-2-Ethynylazetidine, a proline analog, with other widely used non-canonical amino acids (ncAAs), L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG), which are methionine analogs.
The core of the BONCAT methodology involves the metabolic incorporation of an ncAA containing a bioorthogonal handle (e.g., an alkyne or azide) into nascent polypeptide chains. These handles can then be selectively reacted with a complementary probe, for instance, a fluorescent dye or a biotin tag for enrichment, via "click chemistry." This allows for the visualization, identification, and quantification of proteins synthesized within a specific timeframe.
This guide will delve into the performance of these ncAAs, comparing their incorporation efficiency, cytotoxicity, and the kinetics of the subsequent bioorthogonal reactions. Detailed experimental protocols and workflow diagrams are provided to assist researchers in selecting the most appropriate tools for their studies.
Performance Comparison of Non-Canonical Amino Acids
The choice of ncAA is critical and can significantly impact the outcomes of a BONCAT experiment. The ideal ncAA should be efficiently incorporated into proteins without perturbing the biological system. Here, we compare the proline analog this compound with the methionine analogs AHA and HPG.
| Parameter | This compound (Proline Analog) | L-Azidohomoalanine (AHA) (Methionine Analog) | L-Homopropargylglycine (HPG) (Methionine Analog) |
| Bioorthogonal Handle | Terminal Alkyne | Azide | Terminal Alkyne |
| Incorporation Efficiency | Efficiently incorporated in place of proline[1]. However, its ethynyl derivative's efficiency is not well-documented. | Generally considered more efficient than HPG in mammalian systems. Its incorporation rate is approximately 400 times lower than that of methionine[2]. | Less efficient than AHA in most mammalian cell lines, with an incorporation rate about 500 times lower than methionine[2]. However, in some organisms like Arabidopsis, HPG has been shown to be more efficient than AHA[3]. |
| Cytotoxicity | The parent compound, L-azetidine-2-carboxylic acid (AZC), is known to be toxic and teratogenic by causing protein misfolding[4][5]. In BV2 microglial cells, AZE significantly reduced cell viability at concentrations >1000 µM[6]. | Generally low toxicity. In E. coli, growth is supported at concentrations up to 9 mM[7]. | Higher toxicity compared to AHA in some systems. In E. coli, it significantly reduces the growth rate at concentrations >0.35 µM[7]. |
| Potential for Cross-Reactivity/Perturbation | High. As a proline analog, it can alter the structure of critical proteins like collagen and keratin, leading to proteotoxic stress[4][8]. | Low. As a methionine analog, it is less likely to cause significant structural perturbations in most proteins. | Low. Similar to AHA, it is a methionine analog and is generally well-tolerated in terms of protein structure. However, it can induce a stress response in some bacterial species[9]. |
Comparison of Bioorthogonal Ligation Reactions
Once the ncAA is incorporated, the bioorthogonal handle is targeted with a complementary probe using a click chemistry reaction. The two most common reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Catalyst | Copper(I) | None |
| Reaction Rate (2nd order rate constant) | Fast (10 to 104 M-1s-1)[10] | Variable, but generally slower than CuAAC. Highly dependent on the cyclooctyne used (e.g., BCN: ~0.002 M-1s-1; DIBO: ~0.1 M-1s-1)[4][11]. |
| Biocompatibility | Limited in live cells due to the cytotoxicity of the copper catalyst[12]. | Excellent for live-cell imaging as it does not require a toxic catalyst[13]. |
| Cross-Reactivity/Off-Target Effects | Can react with free thiols in proteins, potentially leading to background signal in proteomic studies[14]. | Some strained alkynes can react with cysteine-containing proteins, which may cause background labeling[13]. |
| Typical Applications | Proteomics, in-gel fluorescence, fixed-cell imaging. | Live-cell imaging, in vivo studies. |
Experimental Protocols
Protocol 1: Metabolic Labeling and Analysis of Nascent Proteins using CuAAC (for In-Gel Fluorescence)
This protocol is designed for visualizing newly synthesized proteins in cultured mammalian cells using an alkyne-bearing ncAA like this compound or HPG, followed by CuAAC with a fluorescent azide probe.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete culture medium
-
Culture medium lacking the amino acid to be substituted (e.g., proline-free or methionine-free DMEM)
-
Non-canonical amino acid (e.g., HPG) stock solution (50 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-&-Go™ Protein Reaction Buffer Kit (or individual components: CuSO₄, fluorescent azide, reducing agent)
-
Protein lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Culture: Plate cells on coverslips or in culture dishes to achieve the desired confluency.
-
Amino Acid Depletion: Gently wash the cells with PBS and replace the complete medium with the amino-acid-deficient medium. Incubate for 30-60 minutes to deplete intracellular stores of the natural amino acid.
-
Metabolic Labeling: Add the ncAA stock solution to the medium to a final concentration of 50 µM (this may need optimization for your cell type). Incubate for the desired labeling period (e.g., 1-4 hours).
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
CuAAC Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide, CuSO₄, and a reducing agent in the reaction buffer.
-
Remove the permeabilization buffer and wash the cells with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells three times with PBS.
-
Lyse the cells using RIPA buffer and determine the protein concentration.
-
Analyze the protein lysate by SDS-PAGE.
-
-
Visualization: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 2: Live-Cell Imaging of Nascent Proteins using SPAAC
This protocol is suitable for visualizing newly synthesized proteins in living cells using an azide-bearing ncAA like AHA, followed by SPAAC with a cell-permeable cyclooctyne-fluorophore conjugate.
Materials:
-
Mammalian cell line of interest cultured on imaging-grade glass-bottom dishes.
-
Complete culture medium.
-
Methionine-free culture medium.
-
AHA stock solution (50 mM in water).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Cell-permeable cyclooctyne-fluorophore conjugate (e.g., DBCO-PEG4-5-TAMRA).
-
Hoechst 33342 for nuclear counterstain (optional).
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Amino Acid Depletion: Wash cells with PBS and replace the complete medium with methionine-free medium. Incubate for 30-60 minutes.
-
Metabolic Labeling: Add AHA stock solution to the medium to a final concentration of 50 µM. Incubate for the desired labeling period.
-
Wash: Remove the labeling medium and wash the cells three times with warm PBS or complete medium to remove unincorporated AHA.
-
SPAAC Reaction:
-
Add the cyclooctyne-fluorophore conjugate to the live-cell imaging medium at a final concentration of 5-20 µM.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C.
-
-
Wash and Counterstain:
-
Wash the cells twice with live-cell imaging medium to remove the unreacted probe.
-
If desired, add Hoechst 33342 for 10-15 minutes to stain the nuclei.
-
-
Imaging: Image the cells immediately using a live-cell imaging system equipped with appropriate filter sets for the chosen fluorophore and Hoechst 33342.
Visualizations
Caption: General workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Caption: Example of a signaling pathway that can be studied using BONCAT to analyze downstream protein synthesis.
References
- 1. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Out of the Dark, into the Light: Metabolic Fluorescent Labeling of Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to Isomeric Purity Assessment of (2R)-2-Ethynylazetidine
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a critical step in the synthesis of stereochemically defined active pharmaceutical ingredients. (2R)-2-Ethynylazetidine, a valuable scaffold in medicinal chemistry, presents a common analytical challenge: the precise determination of its isomeric purity. This guide provides a comparative overview of established chromatographic methods for this purpose, offering detailed experimental protocols and data to aid in method selection and implementation.
The separation of enantiomers, molecules that are non-superimposable mirror images of each other, is a fundamental requirement in pharmaceutical development. The biological activity of a chiral drug is often associated with a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Consequently, regulatory agencies mandate strict control over the stereochemical integrity of new chemical entities.
Method Comparison: Chiral HPLC vs. Chiral SFC
The choice between Chiral HPLC and Chiral SFC for enantiomeric purity assessment depends on several factors, including available instrumentation, desired speed of analysis, and solvent consumption considerations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Separation based on differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) with a co-solvent and a solid chiral stationary phase. |
| Speed | Generally slower analysis times due to higher viscosity of liquid mobile phases. | Typically faster analysis times due to the low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates. |
| Resolution | Can achieve high resolution, highly dependent on the choice of chiral stationary phase and mobile phase composition. | Often provides superior resolution and peak shapes compared to HPLC for many chiral compounds. |
| Solvent Usage | Higher consumption of organic solvents, leading to higher costs and environmental impact. | Significantly lower consumption of organic solvents ("greener" technique), as the primary mobile phase component is recycled CO2. |
| Instrumentation | Widely available in most analytical laboratories. | Less common than HPLC, requiring specialized instrumentation capable of handling supercritical fluids. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases. | Method development can be faster due to rapid equilibration times and the ability to quickly screen different co-solvents and additives. |
Experimental Protocols
The following sections provide detailed experimental protocols for the chiral separation of N-Boc-(2R)-2-ethynylazetidine and N-Boc-(2R)-2-vinylazetidine. These protocols are based on established methods for similar chiral amines and azetidine derivatives.[1][2][3]
Isomeric Purity Assessment of N-Boc-(2R)-2-ethynylazetidine
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
| Expected Retention Times | (2S)-enantiomer: ~8.5 min(2R)-enantiomer: ~9.8 min |
| Expected Resolution (Rs) | > 2.0 |
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
| Parameter | Condition |
| Column | Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in Methanol |
| Expected Retention Times | (2S)-enantiomer: ~2.1 min(2R)-enantiomer: ~2.5 min |
| Expected Resolution (Rs) | > 2.5 |
Comparative Isomeric Purity Assessment of N-Boc-(2R)-2-vinylazetidine
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
| Expected Retention Times | (2S)-enantiomer: ~10.2 min(2R)-enantiomer: ~11.5 min |
| Expected Resolution (Rs) | > 1.8 |
Experimental Workflow and Signaling Pathways
The determination of isomeric purity is a critical quality control step within the broader workflow of chiral drug development.
The biological rationale for isomeric purity assessment stems from the stereospecific interactions of enantiomers with chiral biological targets such as enzymes and receptors.
References
- 1. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (2R)-2-Ethynylazetidine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like (2R)-2-Ethynylazetidine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
This compound is a heterocyclic compound containing a strained azetidine ring and a reactive ethynyl group. The combination of these functional groups necessitates careful handling and disposal to mitigate risks such as reactivity, potential for polymerization, and toxicity. Adherence to proper disposal protocols is paramount to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.
Key safety considerations include:
-
Avoid Ignition Sources: The ethynyl group can be reactive. Keep the compound and its waste away from heat, sparks, open flames, and strong oxidizing agents.
-
Prevent Inhalation and Contact: Azetidine compounds can be irritating and potentially toxic. Avoid breathing vapors and direct contact with skin and eyes.[1][2]
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. In particular, keep it separate from acidic solutions and metals that could react with the ethynyl group.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
-
Neutralization (for small residual quantities): For cleaning contaminated glassware or deactivating trace amounts, a dilute acidic solution (e.g., 5% acetic acid) can be used to neutralize the basic azetidine ring.[1] However, this should be done with caution and only for very small residues, as the reaction can be exothermic. The resulting solution must still be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly labeled, and sealed waste container.
-
Use a container made of a material compatible with organic amines. High-density polyethylene (HDPE) is generally a suitable choice.
-
The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., corrosive, flammable, toxic, depending on the available Safety Data Sheet).
-
-
Waste Storage:
-
Engage a Professional Disposal Service:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] These companies are equipped to manage the transportation and final disposal in accordance with all federal, state, and local regulations.
-
Provide the disposal company with a complete and accurate description of the waste, including the chemical name and any known hazards. The Safety Data Sheet (SDS) for the compound should be made available to them.
-
Data Presentation for Waste Disposal
To facilitate clear communication with the disposal service and for internal record-keeping, maintain a detailed inventory of the waste.
| Waste Stream Component | Quantity (g or mL) | Concentration (if in solution) | Solvent (if applicable) | Hazard Classification |
| This compound | ||||
| Contaminated Solvents | ||||
| Contaminated PPE | ||||
| Other |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on general principles of laboratory safety for compounds with similar functional groups. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable institutional, local, state, and federal regulations for chemical waste disposal.
References
Personal protective equipment for handling (2R)-2-Ethynylazetidine
Disclaimer: A specific Safety Data Sheet (SDS) for (2R)-2-Ethynylazetidine was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including ethynyl derivatives and azetidines, as well as established best practices for handling reactive and potentially hazardous chemicals in a laboratory setting. It is imperative to treat this compound with a high degree of caution.
This compound is a specialized organic compound that requires stringent safety protocols due to its reactive functional groups. The presence of a strained azetidine ring and a terminal alkyne suggests potential reactivity and physiological activity.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. Given the potential for skin and eye irritation, as well as unknown toxicological properties, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4] | Protects against splashes of the chemical, which could cause serious eye irritation or damage. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove). | Provides robust protection against skin contact. The use of two different types of gloves can offer broader chemical resistance and protection in case the outer glove is compromised. |
| Body Protection | A flame-resistant laboratory coat, supplemented with a chemically resistant apron. | Protects against spills and splashes. A flame-resistant coat is a prudent precaution when working with potentially flammable compounds. |
| Respiratory Protection | To be used in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required. | The volatility of this compound is not fully known. Working in a fume hood is the primary means of respiratory protection.[4] A respirator should be used for any procedures with a higher risk of inhalation exposure. |
| Foot Protection | Closed-toe, chemically resistant shoes. | Protects feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial to minimize risks. The following procedural guidance outlines the key steps for safe operations.
Handling Protocol:
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available. A safety shower and eyewash station should be accessible and unobstructed.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation or contamination of the laboratory environment. Use appropriate tools to handle the compound and avoid creating dust or aerosols.
-
Reaction Setup: When setting up reactions, ensure that all glassware is free of contaminants, particularly heavy metals such as copper and silver, which can form explosive acetylides with terminal alkynes.[5]
-
Monitoring: Continuously monitor reactions for any signs of unexpected reactivity. Be prepared for emergency shutdown procedures if necessary.
-
Post-Reaction Work-up: Quench the reaction carefully and perform extractions and purifications within the fume hood.
Storage Plan:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[6]
-
Incompatibilities: Store separately from oxidizing agents, strong acids, and bases. Avoid contact with metals that can form acetylides.
Disposal Plan:
-
Waste Segregation: All waste materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Container Rinsing: The first rinse of any container that held this compound should be collected as hazardous waste.[7] For highly toxic compounds, the first three rinses must be collected.[7]
-
Final Disposal: All hazardous waste must be disposed of through an accredited hazardous waste disposal service, in accordance with all local, state, and federal regulations.[8]
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with the following steps. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Neutralization (for Azetidine-related hazards): A 5% solution of acetic acid can be used to decontaminate surfaces after the bulk of the spilled material has been removed.[9]
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Final Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and environmental health and safety department.
Logical Relationship Diagram
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. scribd.com [scribd.com]
- 6. airproducts.co.za [airproducts.co.za]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal | Zest Recycle [zestrecycle.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
